Product packaging for H-4-Nitro-D-phe-oet hcl(Cat. No.:CAS No. 127641-82-1)

H-4-Nitro-D-phe-oet hcl

Cat. No.: B613168
CAS No.: 127641-82-1
M. Wt: 274.7
InChI Key: HHZUMTWHYNIFOC-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Chiral Amino Acid Derivatives in Organic and Medicinal Chemistry

Chiral α-amino acid derivatives are fundamental building blocks in organic and medicinal chemistry. researcher.life Their importance stems from the fact that the vast majority of biological molecules, including proteins and enzymes, are chiral. Consequently, the biological activity of many drugs and bioactive compounds is highly dependent on their stereochemistry. The use of chiral amino acid derivatives allows for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety. chemimpex.comresearcher.life Researchers utilize these derivatives in the asymmetric synthesis of complex molecules, including the development of novel therapeutic agents and in the study of protein structure and function. chemimpex.comacs.orgacs.org

Significance of 4-Nitrophenylalanine as a Functionalized Building Block in Advanced Synthesis

The 4-nitrophenylalanine component of H-4-Nitro-D-Phe-OEt·HCl is particularly significant. The nitro group is a powerful electron-withdrawing group that enhances the reactivity of the aromatic ring, making it a valuable intermediate in the synthesis of various biologically active compounds. chemimpex.comkobe-u.ac.jp This functional group can be readily converted into other functional groups, such as an amino group, providing a handle for further chemical modifications. This versatility makes 4-nitrophenylalanine a key building block in the synthesis of peptides, peptidomimetics, and other complex organic molecules. chemimpex.comlookchem.comchemimpex.com For instance, it has been used in the synthesis of analogs of kahalalide F, a natural product with potential therapeutic applications. lookchem.com

Rationale for Ethyl Ester and Hydrochloride Salt Formulations in Academic Research

The formulation of 4-nitro-D-phenylalanine as an ethyl ester and a hydrochloride salt serves specific purposes in a research context.

Ethyl Ester: Esterification of the carboxylic acid group to an ethyl ester increases the compound's lipophilicity. scirp.org This modification can enhance its solubility in organic solvents commonly used in synthesis and can facilitate its passage across cell membranes in biological assays. scirp.orgbiviture.com Ethyl esters are widely used as intermediates in pharmaceutical synthesis and can improve the stability of a compound. chemimpex.combiviture.com In some cases, they can act as prodrugs, which are converted into the active form within the body. scirp.org

Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound. pharmaoffer.compharmoutsourcing.com For basic compounds like amino acid esters, conversion to a hydrochloride salt typically enhances water solubility and stability. pharmaoffer.comnih.gov This is particularly advantageous for handling and formulation in research settings. Hydrochloride is a frequently chosen salt form due to its low molecular weight and the abundance of chlorine in the body. pharmoutsourcing.com Approximately 60% of all basic drug salt forms are hydrochlorides. pharmaoffer.compharmoutsourcing.com

Historical Perspective of D-Phenylalanine Derivative Studies in Chemical Biology

While L-amino acids are the primary building blocks of proteins in nature, D-amino acids and their derivatives have been subjects of significant interest in chemical biology. wikipedia.org The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, leading to longer half-lives in biological systems. D-phenylalanine and its derivatives have been explored for their unique pharmacological activities. wikipedia.org Studies have investigated their roles in creating more stable and potent peptide-based drugs and as probes to understand biological processes. nih.govbeilstein-journals.org The development of methods to synthesize and incorporate D-phenylalanine derivatives has been a continuous area of research, expanding the toolbox for creating novel biomolecules. nih.govnih.gov

Scope and Objectives of Academic Research on H-4-Nitro-D-Phe-OEt·HCl

Academic and industrial research involving H-4-Nitro-D-Phe-OEt·HCl primarily focuses on its utility as a synthetic intermediate. Researchers utilize this compound for the following purposes:

Peptide Synthesis: As a building block for creating peptides with modified properties, such as increased stability or altered receptor binding affinity. chemimpex.comcreative-peptides.comcreative-peptides.com

Development of Novel Therapeutics: In the synthesis of new drug candidates, particularly those targeting inflammatory diseases, autoimmune disorders, and cancer. lookchem.comnih.govacs.org

Biochemical Probes: The nitro group can serve as a spectroscopic probe or a precursor to a fluorescent tag, aiding in the study of protein-ligand interactions and enzyme mechanisms. chemimpex.comacs.org

The overarching goal of this research is to leverage the unique chemical features of H-4-Nitro-D-Phe-OEt·HCl to design and synthesize novel molecules with specific functions and potential therapeutic applications.

Data Tables

Table 1: Physicochemical Properties of H-4-Nitro-D-Phe-OEt·HCl

PropertyValueSource
IUPAC Name ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride nih.gov
Molecular Formula C11H15ClN2O4 nih.gov
Molecular Weight 274.70 g/mol nih.gov
Appearance Whitish Powder cymitquimica.com
Purity >99% cymitquimica.com
CAS Number 127641-82-1 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClN2O4 B613168 H-4-Nitro-D-phe-oet hcl CAS No. 127641-82-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUMTWHYNIFOC-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for H 4 Nitro D Phe Oet·hcl and Its Precursors

Strategies for the Stereoselective Synthesis of 4-Nitro-D-Phenylalanine

The critical step in the synthesis of H-4-Nitro-D-phe-oet hcl is the preparation of its precursor, 4-Nitro-D-phenylalanine, with high enantiomeric purity. The primary strategies employed are the utilization of a chiral starting material (chiral pool synthesis), the creation of the chiral center in a controlled manner (asymmetric synthesis), and the separation of a racemic mixture (enzymatic resolution).

Chiral Pool Synthesis Utilizing D-Phenylalanine Derivatives as Starting Materials

Chiral pool synthesis leverages a readily available, enantiomerically pure natural product as a starting material. In this case, D-phenylalanine serves as the chiral precursor. The synthesis involves the direct nitration of the aromatic ring of D-phenylalanine. This approach is advantageous as the stereocenter is already established and is generally unaffected by the nitration reaction conditions.

A common method for the nitration of phenylalanine involves the use of a mixed acid solution of concentrated sulfuric acid and concentrated nitric acid at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ, attacks the phenyl ring. The para-position is predominantly favored due to the directing effect of the alkyl substituent.

Typical Reaction Conditions for the Nitration of Phenylalanine:

ParameterValue
Starting MaterialD-Phenylalanine
ReagentsConcentrated H₂SO₄, Concentrated HNO₃
Temperature0°C
Reaction Time3 hours
Reported Yield (for L-isomer)65.2% dergipark.org.tr

This table presents typical conditions reported for the nitration of L-phenylalanine, which are directly applicable to the D-enantiomer.

To enhance reaction efficiency and minimize the formation of by-products, such as the condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine, the nitration can be performed in a tubular reactor. dergipark.org.tr This method has been shown to increase the yield to 80.9% for the L-isomer under optimized conditions. dergipark.org.tr

Asymmetric Synthesis Approaches for Nitro-Substituted Phenylalanines

Asymmetric synthesis aims to create the desired stereoisomer from achiral or prochiral starting materials through the use of a chiral catalyst or auxiliary. One effective method for the asymmetric synthesis of α-amino acids is phase-transfer catalysis.

In this approach, a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is alkylated with a substituted benzyl (B1604629) bromide in a biphasic system. A chiral phase-transfer catalyst, typically a derivative of a cinchona alkaloid, facilitates the transfer of the glycine enolate from the aqueous phase to the organic phase, where it reacts with the benzyl bromide. The chiral environment provided by the catalyst directs the alkylation to occur stereoselectively, leading to the formation of one enantiomer in excess. For the synthesis of 4-nitro-D-phenylalanine, 4-nitrobenzyl bromide would be the appropriate alkylating agent.

Key Components of Asymmetric Phase-Transfer Catalysis for Phenylalanine Synthesis:

ComponentExampleRole
SubstrateN-(diphenylmethylene)glycine tert-butyl esterGlycine equivalent
Alkylating Agent4-Nitrobenzyl bromideIntroduces the 4-nitrobenzyl side chain
CatalystCinchona alkaloid-derived quaternary ammonium saltChiral inducing agent
Solvent SystemToluene/50% aqueous NaOHBiphasic medium

This method allows for the synthesis of both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives in excellent yields and high enantioselectivity by selecting the appropriate pseudoenantiomeric phase-transfer catalyst.

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a powerful technique for separating a racemic mixture of enantiomers. This method takes advantage of the high stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers, allowing for the separation of the reacted and unreacted forms.

Lipases are a class of hydrolases that can catalyze the enantioselective hydrolysis of esters. In the context of 4-nitro-D-phenylalanine synthesis, a racemic mixture of an ester of 4-nitrophenylalanine, such as the methyl or ethyl ester, can be subjected to hydrolysis in the presence of a lipase.

The lipase will selectively hydrolyze one of the enantiomers of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted. For example, if a lipase selectively hydrolyzes the L-ester, the reaction mixture will contain L-4-nitrophenylalanine and unreacted D-4-nitrophenylalanine ethyl ester. These two compounds can then be separated based on their different chemical properties (e.g., solubility in acidic or basic aqueous solutions). The choice of lipase is crucial and often requires screening to find an enzyme with high activity and enantioselectivity for the specific substrate. The hydrolysis of 4-nitrophenyl esters is a standard assay for measuring lipase activity, indicating the feasibility of this approach.

Proteases are another class of hydrolases that catalyze the cleavage of peptide bonds but can also be used for the enantioselective hydrolysis of amino acid esters. Similar to lipases, a protease can be used to resolve a racemic mixture of 4-nitrophenylalanine esters. The protease will selectively hydrolyze one enantiomer of the ester to the free amino acid, while leaving the other enantiomer as the unreacted ester. The resulting mixture of the D-ester and the L-amino acid can then be separated. The success of this method depends on finding a protease that exhibits high enantioselectivity for the 4-nitrophenylalanine ester.

Esterification Protocols for the Ethyl Ester Moiety

Once enantiomerically pure 4-Nitro-D-phenylalanine is obtained, the final step is the esterification of the carboxylic acid group to form the ethyl ester, followed by the formation of the hydrochloride salt. A common and effective method for this transformation is the Fischer esterification, often facilitated by the use of thionyl chloride in ethanol (B145695).

Thionyl chloride reacts with ethanol to generate hydrogen chloride in situ, which acts as a catalyst for the esterification. The reaction proceeds by protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol. The reaction is typically carried out by refluxing the amino acid in an excess of ethanol with thionyl chloride. Upon completion, the solvent is evaporated to yield the desired ethyl ester hydrochloride salt.

Reaction Parameters for the Esterification of Phenylalanine Derivatives:

ParameterValue
Starting Material4-Nitro-D-phenylalanine
ReagentsEthanol, Thionyl Chloride
Temperature0°C to Reflux
Reaction TimeOvernight
ProductThis compound

This method is widely used for the preparation of amino acid esters due to its high efficiency and the convenient formation of the hydrochloride salt, which often improves the crystallinity and stability of the product.

Direct Esterification with Ethanol under Acidic Conditions (e.g., Thionyl Chloride-mediated)

The direct esterification of amino acids is a fundamental and widely practiced method for protecting the carboxylic acid functional group. A highly effective method for this transformation involves the use of thionyl chloride (SOCl₂) in an alcohol solvent, in this case, ethanol. This long-established procedure is known to afford amino acid esters in quantitative yields. dcu.ie

The reaction mechanism begins with the activation of ethanol by thionyl chloride to form an intermediate, which then facilitates the esterification of the amino acid. The in-situ generation of hydrogen chloride (HCl) from the reaction of thionyl chloride and ethanol ensures the reaction medium is acidic, which is necessary to catalyze the esterification and to protect the amino group as its hydrochloride salt, preventing unwanted side reactions such as polymerization. The amino acid is typically suspended in an excess of cold ethanol, and thionyl chloride is added dropwise while maintaining a low temperature to control the exothermic reaction. After the addition is complete, the mixture is refluxed to drive the reaction to completion. The resulting product, the amino acid ethyl ester hydrochloride, can then be isolated upon cooling and removal of the solvent.

A related method for the synthesis of amino acid esters employs trimethylchlorosilane in methanol to generate methyl esters in good to excellent yields under mild, room temperature conditions. nih.gov This approach similarly relies on the in-situ generation of HCl to catalyze the esterification.

Transesterification Methodologies for Ethyl Ester Formation

Transesterification is another viable route for the formation of ethyl esters, particularly if a different ester, such as the methyl ester, is more readily available. This equilibrium-driven reaction involves treating an ester with an alcohol in the presence of a catalyst (acid or base) to exchange the alkoxy group of the ester with that of the alcohol. To produce the ethyl ester from a methyl ester, the precursor would be treated with a large excess of ethanol under acidic or basic conditions to shift the equilibrium towards the desired product.

While direct transesterification is common in many industrial processes, such as the production of biolubricants from palm oil methyl esters, chemo-enzymatic methods offer a milder and often more selective alternative. ijcce.ac.ir Certain enzymes, such as serine proteases, can be employed to act on N-acyl-D,L-phenylalanine esters. google.com These biocatalytic approaches can provide high selectivity and operate under environmentally benign conditions, representing a growing area of interest in synthetic chemistry.

Optimization of Esterification Reaction Conditions for Yield and Purity

Optimizing the conditions of the esterification reaction is crucial for maximizing product yield and ensuring high purity. Several factors, including catalyst choice, reaction temperature, reagent ratios, and water removal, must be carefully controlled. The classic Fischer esterification is an equilibrium process, and its efficiency can be enhanced by using an excess of one reagent or by removing water as it forms. nih.gov

Modern optimization strategies often employ kinetic analysis and statistical methods, such as D-optimal design, to systematically investigate the influence of various parameters. ijcce.ac.irnih.gov Process intensification strategies, including the use of continuous-flow reactors, can also improve efficiency, reduce waste, and lower operational costs. mdpi.com The choice of catalyst is paramount; while traditional Brønsted acids are effective, they can present challenges in separation and may cause corrosion. mdpi.com Research into heterogeneous and reusable catalysts, such as certain zirconium complexes, aims to circumvent these issues. nih.gov

Table 1: Key Parameters for Optimization of Esterification Reactions

Parameter Influence on Reaction Optimization Strategy
Catalyst Accelerates the reaction by activating the carbonyl group. mdpi.com Selection of homogeneous, heterogeneous, or enzymatic catalysts for stability, selectivity, and recyclability. mdpi.com
Temperature Affects reaction rate according to the Arrhenius equation. mdpi.com Increased temperature generally increases the reaction rate but must be controlled to prevent side reactions.
Reagent Ratio Influences the equilibrium position. Using an excess of the alcohol (ethanol) can drive the reaction towards the ester product. nih.gov
Water Removal Shifts the reaction equilibrium to favor product formation. Techniques like azeotropic distillation or the use of water scavengers are commonly employed. nih.gov
Reaction Time Determines the extent of conversion. Monitored by techniques like TLC or HPLC to identify the point of maximum conversion without product degradation.

Introduction and Modification of the 4-Nitro Group

The introduction of a nitro group at the para-position of the phenylalanine phenyl ring is a key step in forming the target compound. This functional group can also be subsequently modified, most commonly through reduction, to open avenues for further derivatization.

Nitration Reactions on Phenylalanine Scaffolds

The nitration of L-phenylalanine is commonly achieved using a mixed acid solution of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). researchgate.net This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the phenyl ring. The reaction conditions, such as temperature, reaction time, and the ratio of the acids, are critical for achieving a good yield and minimizing the formation of by-products, such as the L-2-nitrophenylalanine isomer. researchgate.net

In a typical batch reactor process, reacting L-phenylalanine with a 2:1 volume ratio of concentrated H₂SO₄ to concentrated HNO₃ at 0°C for 3 hours can result in a yield of 65.2%. researchgate.net However, process optimization using a tubular reactor can significantly improve the outcome. Under optimized conditions in a tubular reactor (2:1 acid ratio, 50°C, 5-minute reaction time), the yield of L-4-nitrophenylalanine can be increased to 80.9%. researchgate.net The use of a tubular reactor also helps to suppress side reactions, such as the dimerization of nitrated products, leading to a purer final product. researchgate.net

Table 2: Comparison of Nitration Methods for Phenylalanine

Method Acid Ratio (H₂SO₄:HNO₃) Temperature Time Yield Notes
Batch Reactor 2:1 0°C 3 hours 65.2% Prone to by-product formation. researchgate.net
Tubular Reactor 2:1 50°C 5 minutes 80.9% Higher efficiency and reduced side reactions. researchgate.net

Palladium-Catalyzed Reduction of Nitro Group Precursors (e.g., to Amino, for subsequent derivatization research)

The nitro group is a versatile functional group in organic synthesis, in part because it can be readily reduced to an amino group (-NH₂). This transformation is valuable for subsequent derivatization research. The catalytic reduction of aromatic nitro compounds is a well-established and efficient method, often employing palladium nanoparticles (PdNPs) as the catalyst. nih.gov

The reduction of 4-nitrophenol (4-NP), a close structural analog to 4-nitrophenylalanine, is a frequently used model reaction to test catalyst activity. nih.gov In this reaction, a reducing agent such as sodium borohydride (NaBH₄) is used in the presence of a palladium catalyst. nih.govrasayanjournal.co.in The reaction mechanism is believed to follow a Langmuir-Hinshelwood model, where both the nitro compound and the borohydride reductant adsorb onto the surface of the palladium nanoparticles before the reaction occurs. researchgate.net This process can be highly efficient, with some systems reporting yields of the corresponding 4-aminophenol up to 97%. rasayanjournal.co.in

In a reaction more directly analogous to the target compound, the reduction of N-phthaloyl-p-nitro-L-phenylalanine ethyl ester has been successfully carried out using a platinum dioxide (PtO₂) catalyst under a hydrogen atmosphere. google.com This demonstrates that the reduction is feasible on the full amino acid ester scaffold, converting the 4-nitro derivative into its 4-amino counterpart, which serves as a key intermediate for further synthesis.

Hydrochloride Salt Formation and Purification Techniques

The final step in the synthesis is the formation of the hydrochloride salt, which often improves the compound's stability and crystallinity, facilitating its handling and purification.

A common and effective method for preparing the hydrochloride salt of an amino acid ester is to dissolve the free base form of the ester in a suitable anhydrous organic solvent, such as diethyl ether, and then bubble dry hydrogen chloride gas through the solution. researchgate.net The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates immediately and can be collected by filtration. researchgate.net This method ensures the formation of a pure salt, free from excess acid, which can be removed with the solvent.

Purification of the final product is critical to obtaining a compound of high purity. Recrystallization is a powerful technique for this purpose. The crude H-4-Nitro-D-Phe-OEt·HCl can be dissolved in a minimum amount of a hot solvent, such as ethyl acetate (B1210297), and then allowed to cool slowly. orgsyn.org As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried under a vacuum. orgsyn.org The purity of the final product can be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Protecting Group Chemistry in the Synthesis of H-4-Nitro-D-Phe-OEt·HCl

The synthesis of peptides and amino acid derivatives like H-4-Nitro-D-Phe-OEt·HCl is a controlled process that relies heavily on the use of protecting groups. ucalgary.ca These temporary modifications to reactive functional groups, such as the α-amino group and the carboxyl group, are essential to prevent unwanted side reactions and ensure the formation of the desired product. springernature.comnih.gov The strategic selection and manipulation of these protecting groups are fundamental to achieving high yields and purity in the final compound. springernature.com

N-Terminal Amine Protection Strategies (e.g., Fmoc, Boc, Nde)

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). creative-peptides.comtotal-synthesis.com Its use is central to one of the two main schemes in solid-phase peptide synthesis (SPPS). wikipedia.org The Fmoc-protected version of the precursor, Fmoc-4-nitro-D-phenylalanine, is a commercially available solid that can be directly used in peptide synthesis. clearsynth.comaralezbio-store.com The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comub.edu

Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, complementary to Fmoc. organic-chemistry.org It is stable to basic and nucleophilic conditions but is cleaved by strong acids, such as trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com This property makes it a cornerstone of the alternative major strategy in SPPS, often referred to as the Boc/Bzl strategy. wikipedia.org The precursor, Boc-4-nitro-D-phenylalanine, is a key intermediate used in peptide synthesis and drug development, valued for its stability and reactivity. chemimpex.compeptide.com The Boc group is generally introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.orgorgsyn.org

Nde (N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl): The Nde group is a less common, alkyl-type amino protecting group that offers different deprotection conditions. creative-peptides.com It is notably stable to both the acidic conditions used to remove Boc and the basic conditions used to remove Fmoc. creative-peptides.com The Nde group is cleaved using nucleophilic reagents in conjunction with a palladium catalyst, providing an additional layer of selectivity in complex syntheses. creative-peptides.com

Below is a table summarizing the key features of these N-terminal protecting groups.

Protecting GroupAbbreviationStructureIntroduction ReagentCleavage ConditionsStability
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSu20% Piperidine in DMFStable to acid; labile to base. creative-peptides.comiris-biotech.de
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Trifluoroacetic acid (TFA)Stable to base; labile to acid. wikipedia.orgresearchgate.net
N-1-(4-Nitro-1,3-dioxane-2-yl)ethylNdeStructure not readily availableNot specifiedNucleophilic reagents and PalladiumStable to both acid and base. creative-peptides.com

Carboxyl Group Protection (Ethyl Ester as a Protecting Group)

In the compound H-4-Nitro-D-Phe-OEt·HCl, the carboxyl group of the amino acid is protected as an ethyl ester (-OEt). Esterification is a common and effective method for protecting the carboxylic acid functionality to prevent it from reacting during subsequent coupling steps. ucalgary.calibretexts.org

A direct synthetic route to H-4-Nitro-D-Phe-OEt·HCl involves the reaction of 4-nitro-L-phenylalanine with anhydrous ethanol in the presence of thionyl chloride. chemicalbook.com In this reaction, thionyl chloride first reacts with ethanol to form ethyl chloroformate in situ, which then facilitates the esterification of the amino acid's carboxyl group. This process simultaneously protects the carboxyl group and prepares the amino acid for further synthetic manipulations. The resulting ethyl ester is stable under a variety of conditions, including the acidic conditions often used for N-terminal Boc group removal. libretexts.org Removal of the ethyl ester protecting group to liberate the free carboxylic acid is typically accomplished through saponification, which involves hydrolysis with a mild aqueous base such as sodium hydroxide. libretexts.org

Process Optimization and Scalability Studies in Laboratory Settings

The transition of a synthetic procedure from a small-scale experiment to a reliable laboratory-scale process requires careful optimization of reaction parameters to maximize yield, purity, and efficiency. For the synthesis of H-4-Nitro-D-Phe-OEt·HCl, a documented laboratory procedure reports a 92% yield starting from 50.2 grams of 4-nitro-L-phenylalanine. chemicalbook.com This indicates a highly efficient and scalable process at the laboratory level.

Optimization studies for this synthesis would focus on several key variables:

Stoichiometry: Investigating the optimal molar ratios of thionyl chloride to ethanol and the amino acid to ensure complete esterification without promoting side reactions.

Temperature and Reaction Time: The reported procedure involves heating to reflux overnight. chemicalbook.com Optimization studies could determine the minimum time and temperature required for the reaction to reach completion, potentially reducing energy consumption and the formation of thermal degradation byproducts.

Solvent and Reagent Addition: The procedure specifies the slow, dropwise addition of thionyl chloride to ethanol at 0 °C. chemicalbook.com This is crucial for controlling the initial exothermic reaction. Scaling this process requires robust cooling and controlled addition rates to maintain safety and reaction integrity.

Work-up and Purification: The current method involves concentrating the reaction mixture under reduced pressure to obtain the solid product. chemicalbook.com For larger scales, optimization of the isolation procedure, perhaps involving crystallization or precipitation from a specific solvent system, would be necessary to ensure high purity and consistent product form.

Scalability studies would assess the feasibility and safety of performing this reaction on an even larger scale. Key considerations include efficient heat dissipation during the exothermic addition of thionyl chloride, management of the evolving HCl gas, and the handling of larger volumes of flammable solvents like ethanol. The high yield reported at a 50-gram scale suggests that the process is robust, but further studies would be required to validate its performance and safety at multi-hundred-gram or kilogram scales.

Advanced Spectroscopic and Structural Elucidation Studies for Research Purity and Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships. For H-4-Nitro-D-phe-oet hcl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom unambiguously.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The expected signals for this compound are analyzed based on chemical shift (δ) in parts per million (ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz).

The 4-nitrophenyl group creates a distinct AA'BB' spin system in the aromatic region. The strong electron-withdrawing effect of the nitro group deshields the ortho protons (H-2' and H-6') relative to the meta protons (H-3' and H-5'). The protons of the ethyl ester group will present as a quartet and a triplet, characteristic of an ethyl group attached to an oxygen atom. The amino group protons are often broad and may exchange with solvent protons, while the chiral α-proton and the diastereotopic β-protons will appear as multiplets, with their coupling providing conformational information.

Table 1: Predicted ¹H NMR Data for this compound (Based on data for related phenylalanine esters) researchgate.netmdpi.com

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl -CH₃~1.2-1.3Triplet (t)~7.1
β-CH₂~3.1-3.4Multiplet (m)Jα,β, Jβ,β'
Ethyl -CH₂-~4.2-4.3Quartet (q)~7.1
α-CH~4.3-4.5Multiplet (m)Jα,β
H-3', H-5' (Aromatic)~7.4-7.6Doublet (d)~8-9
H-2', H-6' (Aromatic)~8.1-8.3Doublet (d)~8-9
NH₃⁺~8.5-8.9Broad Singlet (br s)N/A

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The presence of the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic carbons. The carbonyl carbon of the ester appears at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Based on data for related phenylalanine esters) researchgate.netmdpi.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Ethyl -CH₃~14
β-CH₂~36-38
α-CH~53-55
Ethyl -CH₂-~62-64
C-2', C-6' (Aromatic)~123-125
C-3', C-5' (Aromatic)~130-132
C-1' (Aromatic)~144-146
C-4' (Aromatic)~147-149
Carbonyl C=O~169-171

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a series of 2D NMR experiments are essential. chegg.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chegg.com For this compound, key COSY correlations would be observed between:

The ethyl -CH₃ protons and the ethyl -CH₂- protons.

The α-CH proton and the β-CH₂ protons.

The aromatic protons H-2'/H-6' and H-3'/H-5' (in a more complex pattern due to the AA'BB' system).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). chegg.com It is invaluable for definitively assigning carbon signals based on their known proton assignments. For instance, the signal at ~1.2-1.3 ppm would show a cross-peak to the carbon signal at ~14 ppm, confirming the ethyl -CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). chegg.com It is critical for connecting molecular fragments. Key HMBC correlations would include:

From the ethyl -CH₂- protons to the carbonyl carbon.

From the β-CH₂ protons to the α-CH carbon and the aromatic C-1' carbon.

From the aromatic H-2'/H-6' protons to the C-4' carbon bearing the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the α-proton and specific aromatic protons, providing insight into the preferred rotameric state of the side chain.

The conformation of flexible molecules like this compound can be influenced by the solvent environment and temperature. nih.gov The molecule possesses rotational freedom around the Cα-Cβ and C-N single bonds, potentially leading to different populations of conformers (rotamers) in solution. mdpi.comimperial.ac.uk

Solvent Effects: Changing the NMR solvent (e.g., from a non-polar solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d₆) can alter the equilibrium between different conformers. This can lead to changes in chemical shifts and coupling constants (J values), providing clues about the molecule's conformational preferences and intramolecular interactions. nih.gov

Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can provide information on the dynamics of conformational exchange. rsc.orgmeasurlabs.com If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals may broaden and eventually coalesce into a single, averaged signal. Analyzing this behavior allows for the calculation of the energy barriers to rotation. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. mdpi.com

For this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be employed. In positive ion mode, the expected molecular ion would be the protonated molecule [M+H]⁺, where M is the free base, ethyl (2R)-2-amino-3-(4-nitrophenyl)propanoate.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides further structural confirmation. researchgate.net Common fragmentation pathways for amino acid esters include the neutral loss of the elements of the ester group and cleavages along the amino acid backbone.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). nih.govnih.gov This allows for the determination of the exact mass of the molecule and its elemental formula, providing definitive confirmation of its identity.

The molecular formula of the free base of this compound is C₁₁H₁₄N₂O₄. The calculated exact mass for the protonated molecule, [C₁₁H₁₅N₂O₄]⁺, can be compared to the experimentally measured value to confirm the elemental composition with high confidence.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₁H₁₅N₂O₄]⁺239.1026

Note: The calculated mass is for the protonated free base. The full hydrochloride salt has a molecular formula of C₁₁H₁₅ClN₂O₄ and a molecular weight of approximately 274.70 g/mol .

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, MS/MS analysis provides confirmation of its molecular weight and connectivity. The fragmentation of even-electron ions, such as the protonated molecule [M+H]⁺, typically occurs at the weakest bonds and results in stable neutral losses and fragment ions. orgchemboulder.com

The primary fragmentation pathways for this compound are expected to involve the cleavage of the ester and amide bonds. libretexts.org Common fragmentation patterns for amino acid esters include the loss of the alkoxy group from the ester and cleavage adjacent to the carbonyl groups. libretexts.orgresearchgate.net

Key Fragmentation Pathways:

Loss of Ethanol (B145695) (C₂H₅OH): A neutral loss of 46 Da corresponding to the ethanol molecule from the ethyl ester group.

Loss of the Ethyl Group (-OC₂H₅): Cleavage of the C-O bond of the ester can result in the loss of the ethoxy radical, though loss of neutral ethanol is often more common.

Decarbonylation: Loss of a carbonyl group (CO), resulting in a fragment ion that is 28 Da lighter.

Cleavage of the Amino Acid Backbone: Fragmentation can occur at the bonds of the phenylalanine backbone, leading to characteristic ions that can confirm the amino acid identity.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
239.1193.1C₂H₅OH (46)Loss of ethanol from the ethyl ester
239.1165.1C₂H₅OH + CO (74)Sequential loss of ethanol and carbon monoxide
239.1152.1C₅H₉O₂ (101)Cleavage yielding the 4-nitrotoluene (B166481) cation

This table presents hypothetical fragmentation data based on common fragmentation patterns of similar compounds. Actual experimental values may vary.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques essential for the analysis of polar and thermally sensitive molecules like amino acid derivatives, preventing their degradation during analysis.

Electrospray Ionization (ESI): ESI is particularly well-suited for this compound as it is a polar molecule that can be readily ionized from solution. This technique typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation, making it ideal for accurate molecular weight determination. The hydrochloride salt form of the compound ensures the presence of a readily ionizable site at the primary amine.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another valuable technique, especially for determining the composition of oligomers or in applications requiring high throughput. mdpi.com For this compound, MALDI would involve co-crystallizing the analyte with a matrix that absorbs laser energy, facilitating the desorption and ionization of the molecule. Esterification of peptides has been shown to increase the ion yield in positive-ion MALDI, which would be beneficial for the analysis of this compound. core.ac.uk While both techniques are applicable, ESI is often preferred for small, highly polar molecules dissolved in common HPLC solvents.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: FTIR spectroscopy is highly sensitive to the presence of specific functional groups in this compound. The nitro symmetric stretching frequency of L-4-nitrophenylalanine has been shown to be a sensitive probe of its local environment. nih.govacs.org Key expected vibrational frequencies include:

N-H Stretching: The protonated amine (NH₃⁺) of the hydrochloride salt will exhibit broad absorption bands in the 2800-3200 cm⁻¹ region.

C=O Stretching: The ester carbonyl group will show a strong, sharp absorption band around 1730-1750 cm⁻¹.

NO₂ Stretching: The nitro group gives rise to two characteristic strong bands: an asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. nih.gov

C=C Stretching: Aromatic ring vibrations typically appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, particularly Ultraviolet Resonance Raman (UVRR) spectroscopy, is highly effective for analyzing nitroaromatic compounds. spiedigitallibrary.orgaip.org Excitation with a UV laser that matches an electronic absorption band of the nitroaromatic chromophore can significantly enhance the Raman signal. spiedigitallibrary.org The fingerprint bands for nitroaromatic compounds are the strong fundamental, overtone, and combination bands of the aromatic C=C stretch and the NO₂ symmetric stretch. researchgate.net This technique can be a highly sensitive and selective method for identifying the nitroaromatic moiety within the molecule. spiedigitallibrary.org

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
Amine Salt (NH₃⁺)~3200-2800 (broad)-N-H Stretch
Ester (C=O)~1750-1730~1750-1730C=O Stretch
Aromatic Ring~1600, 1475~1600, 1475C=C Stretch
Nitro Group (NO₂)~1530~1530Asymmetric Stretch
Nitro Group (NO₂)~1350~1350Symmetric Stretch

This table provides representative frequency ranges. Specific values are dependent on the molecular environment and physical state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For this compound, the dominant chromophore is the 4-nitrophenyl group.

The 4-nitrophenyl group is responsible for the characteristic UV-Vis absorption spectrum of the compound. Nitroaromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions within the benzene (B151609) ring, which is conjugated with the nitro group. researchgate.net A less intense n → π* transition, involving the non-bonding electrons of the oxygen atoms in the nitro group, may also be observed. researchgate.net An aqueous solution of 4-nitrophenol, a related compound, shows an absorption peak at 318 nm. researchgate.net The ethyl ester derivative is expected to have a similar absorption profile, with a strong absorption maximum likely occurring between 270 nm and 320 nm.

The UV-Vis absorption spectrum of this compound is expected to be sensitive to pH changes due to the presence of the ionizable primary amine group. At low pH, the amine group is fully protonated (NH₃⁺). As the pH increases, this group will be deprotonated to its neutral form (NH₂). This change in the ionization state of the auxochrome (the amino group) alters its electronic interaction with the nitroaromatic chromophore, leading to a shift in the absorption maximum (λ_max).

For example, studies on nitrophenols show that their absorption peaks are significantly blue-shifted in their protonated forms compared to their deprotonated (phenolate) forms. nih.gov Similarly, while the primary change for this compound involves the amino group, its deprotonation at higher pH is expected to cause a bathochromic (red) shift in the λ_max. Spectrophotometric titration, where absorbance is measured across a range of pH values, can be used to determine the pKa of the primary amine group by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve. ijper.orgnih.gov

Chiroptical Methods for Stereochemical Purity and Conformation

Chiroptical techniques are essential for confirming the stereochemical identity and purity of chiral molecules like this compound.

Compound Names

Abbreviation/ShorthandSystematic Name
This compoundD-Phenylalanine, 4-nitro-, ethyl ester, hydrochloride
4-nitrophenol4-Nitrophenol

Optical Rotation (OR) Measurements for Specific Rotation

Optical rotation is a critical quality control parameter for chiral compounds, providing a quantitative measure of a substance's ability to rotate the plane of polarized light. The specific rotation, [α], is an intrinsic property of a chiral molecule and is dependent on the temperature, the wavelength of light used (typically the sodium D-line, 589 nm), the solvent, and the concentration. For this compound, the D-configuration dictates a specific direction and magnitude of rotation.

A documented method for the preparation of p-nitro-D-phenylalanine ethyl ester hydrochloride involves the esterification of p-nitro-D-phenylalanine. rsc.org The resulting product is characterized by its melting point and its specific optical rotation. Measurement of the specific rotation is a fundamental step to confirm that the desired enantiomer has been synthesized and that racemization has not occurred during the synthesis or purification processes. nih.gov A value that deviates significantly from the established standard may indicate the presence of the L-enantiomer or other optically active impurities.

Research findings have reported a specific rotation value for p-nitro-D-phenylalanine ethyl ester hydrochloride. rsc.org

Table 1: Specific Optical Rotation of this compound
ParameterValueConditionsReference
Specific Rotation [α]D20-12.0° (± 0.3°)c = 2.06 in H2O rsc.org

This table is interactive. Click on the headers to sort the data.

Circular Dichroism (CD) Spectroscopy for Chiral Information and Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It provides detailed information about the stereochemistry and secondary structure (conformation) of molecules in solution.

For a compound like this compound, the chirality arises from the stereocenter at the α-carbon. The interaction of this chiral center with the nitro-substituted phenyl chromophore is expected to produce a distinct CD spectrum. The nitroaromatic group itself can serve as a spectroscopic probe. researchgate.netacs.org Studies on related nitro-heteroaromatic derivatives of amino acids have demonstrated that UV-visible absorption and circular dichroism are valuable tools for their characterization. nih.gov

A CD spectrum for this compound would provide:

Confirmation of Chirality : The presence of a CD signal confirms the molecule's chirality. The spectrum of the D-enantiomer would be a mirror image of the spectrum for the L-enantiomer.

While specific CD spectral data for this compound is not detailed in the available literature, the principles of the technique establish it as a crucial method for in-depth structural analysis in a research context.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in its solid, crystalline state. uni-ulm.detugraz.at This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, torsional angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of H-4-Nitro-D-Phe-OEt·HCl

To perform this analysis, a high-quality single crystal of H-4-Nitro-D-Phe-OEt·HCl must first be grown. The crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed. researchgate.net The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

A successful single-crystal X-ray diffraction analysis of H-4-Nitro-D-Phe-OEt·HCl would yield a definitive structural model, providing invaluable data:

Table 2: Information Obtainable from Single Crystal X-ray Diffraction
Data TypeSignificance
Absolute ConfigurationConfirms the D-stereochemistry at the α-carbon, providing conclusive proof of enantiomeric identity.
Molecular ConformationReveals the precise solid-state conformation, including the orientation of the ethyl ester and the p-nitrophenyl group relative to the amino acid backbone.
Bond Lengths & AnglesProvides exact measurements for all covalent bonds and angles, confirming the expected molecular geometry.
Intermolecular InteractionsDetails the network of hydrogen bonds and other non-covalent interactions (e.g., π-π stacking of the phenyl rings) that stabilize the crystal lattice. tugraz.at

This table is interactive. Click on the headers to sort the data.

Although this technique provides the most definitive structural evidence, specific crystallographic data for H-4-Nitro-D-Phe-OEt·HCl has not been reported in the surveyed scientific literature.

Co-crystallization Studies with Model Biological Systems (if applicable for ligand-receptor research)

Co-crystallization is an advanced application of X-ray crystallography where a small molecule (ligand) is crystallized in complex with a biological macromolecule, such as a protein or enzyme. nih.gov This technique is fundamental in drug discovery and molecular biology as it provides a "snapshot" of how a ligand binds to its biological target at the atomic level. scispace.com

For a research compound like this compound, co-crystallization studies could be highly informative. For instance, if this compound were being investigated as a potential inhibitor of a specific enzyme, co-crystallizing it with the target enzyme would reveal:

The precise orientation of the ligand within the active site.

The key hydrogen bonds, hydrophobic interactions, and ionic interactions responsible for binding affinity and specificity.

Any conformational changes the enzyme undergoes upon ligand binding.

Studies have successfully determined the crystal structures of aminoacyl-tRNA synthetase variants in complex with caged tyrosine derivatives, which bear structural similarity to this compound. mdpi.com These co-crystal structures reveal the molecular basis for substrate recognition. mdpi.com While co-crystallization is a powerful and applicable research tool, no specific co-crystallization studies involving H-4-Nitro-D-Phe-OEt·HCl with a model biological system were identified in the reviewed literature.

Biological and Biochemical Interactions in Pre Clinical Research Models

Substrate Specificity and Enzymatic Hydrolysis Studies

The enzymatic hydrolysis of H-4-Nitro-D-phe-oet hcl, a derivative of D-phenylalanine, is a key area of investigation in understanding its biochemical behavior. nih.gov Studies focus on the cleavage of its ethyl ester and amide bonds by various enzymes, the stereoselectivity of these reactions, and the influence of environmental factors like pH and solvents.

Esterase-Mediated Hydrolysis Kinetics of the Ethyl Ester

Esterases are a class of hydrolase enzymes that cleave ester bonds. The hydrolysis of the ethyl ester in this compound by esterases follows first-order kinetics in 80% human plasma. researchgate.net The rate of this hydrolysis is significantly influenced by the specific type of esterase and the molecular structure of the substrate. researchgate.net For instance, porcine liver esterase has been shown to hydrolyze theophylline (B1681296) derivatives with half-lives ranging from 7.0 to 711 minutes, demonstrating the wide variability in hydrolysis rates depending on the substrate's structure. researchgate.net

The hydrolysis of similar p-nitrophenyl esters, such as p-nitrophenyl butyrate (B1204436), by carboxylesterases like EstSTR1 has been studied to determine kinetic parameters. d-nb.info These studies provide a basis for understanding how the ethyl ester of this compound might be processed by similar enzymes. The kinetic parameters, including the Michaelis constant (Km) and the catalytic rate constant (kcat), quantify the enzyme's affinity for the substrate and its catalytic efficiency. For example, the hydrolysis of p-nitrophenyl butyrate by EstSTR1 yielded specific Km and kcat values, indicating the enzyme's efficiency in cleaving the ester bond. d-nb.info

Interactive Data Table: Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by Various Esterases.

Enzyme Substrate Km (μM) kcat (s⁻¹) kcat/Km (μM⁻¹s⁻¹)
EstSTR1 p-Nitrophenyl butyrate 6.03 15.72 2.61

Investigations with Peptidases and Proteases on the Amine Bond

Peptidases and proteases are enzymes that catalyze the cleavage of peptide bonds. The stability and cleavage of the amine bond in compounds structurally related to this compound are crucial for their biological activity. Studies on dipeptide-derived compounds have explored their interactions with cysteine cathepsins, a class of proteases. acs.org The inhibitory potency of these compounds is often linked to their ability to form interactions with the enzyme's active site. acs.org

The hydrolysis of peptide bonds can be catalyzed by various proteases, including serine proteases like subtilisin. Subtilisin E-S7, for example, has been used to hydrolyze skim milk proteins, with the resulting peptides showing inhibitory activity against angiotensin-converting enzyme (ACE). nih.gov The cleavage pattern of such proteases is highly specific, with a preference for certain amino acids at specific positions relative to the cleavage site. nih.gov For instance, subtilisin E-S7 shows a high preference for proline at the P2 position of the substrate. nih.gov This specificity is critical in determining the types of bioactive peptides that can be generated from a larger protein or peptide substrate.

Stereoselective Enzymatic Transformations and Enantioselectivity

Enzymatic reactions are often highly stereoselective, meaning they preferentially act on one stereoisomer over another. This is particularly relevant for chiral molecules like this compound. The enzymatic hydrolysis of racemic mixtures of similar amino acid esters has been used to separate enantiomers. For example, the subtilisin-type Carlsberg enzyme can be used for the selective hydrolysis of the ester group in N-benzyloxycarbonyl DL-amino acid esters, leading to the separation of D-amino acid esters and the corresponding Cbz-protected L-phenylalanine derivatives. beilstein-journals.org

Similarly, proteases from Bacillus sp. have been used for the selective hydrolysis of N-acetyl esters of racemic difluorinated phenylalanine, yielding the (S)-N-acetyl acid and the (R)-N-acetyl ester with high enantiomeric excess. beilstein-journals.org The enantioselectivity of these enzymatic transformations is a key feature that allows for the production of enantiomerically pure compounds. In the context of dipeptide synthesis, d-stereospecific amidohydrolases have been shown to catalyze the formation of d-l-dipeptides from d-amino acid esters and l-amino acid derivatives, demonstrating the enzyme's ability to discriminate between different stereoisomers of both the acyl donor and the acyl acceptor. asm.org

pH and Solvent Effects on Enzymatic Activity and Selectivity

The activity and selectivity of enzymes are highly dependent on the pH and the solvent environment. rsc.org The optimal pH for enzymatic activity often reflects the pH of the enzyme's natural environment. For example, the esterase activity of an aldehyde dehydrogenase from Thermus thermophilus was found to be optimal at pH 8.0, with significantly lower activity in acidic conditions. nih.gov Similarly, the tryptic hydrolysis of benzoyl-L-arginine ethyl ester has been studied in various mixed solvents and at different temperatures, with the pH profiles shifting based on the solvent and temperature conditions. researchgate.net

The presence of organic solvents can also influence enzymatic reactions. rsc.org While many enzymes function optimally in aqueous solutions, some reactions can be performed in organic solvents or in aqueous solutions containing organic co-solvents. rsc.orgunipd.it The choice of solvent can affect the enzyme's conformation and, consequently, its activity and selectivity. For instance, the enzymatic hydrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to be enhanced by the addition of deep eutectic solvents (DES). researchgate.net These solvents can improve enzyme stability and increase the accessibility of the substrate to the enzyme's active site. researchgate.net

Molecular Interactions with Target Macromolecules in vitro

Understanding the molecular interactions of this compound with target macromolecules is essential for elucidating its potential biological effects. In vitro studies focusing on binding affinity with specific proteins provide valuable insights into these interactions.

Binding Affinity Studies with Proteins (e.g., Tyrosinase, Integrins)

Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis. Studies have investigated the inhibitory effects of various compounds on tyrosinase activity. Aromatic heterocyclic thiosemicarbazone derivatives, for example, have been shown to inhibit mushroom tyrosinase. mdpi.com The binding of these inhibitors to the enzyme can be studied using techniques like fluorescence quenching and molecular docking. mdpi.com The co-expression of tyrosinase with recombinant mussel adhesive proteins in E. coli has been used to modify tyrosine residues in vivo, highlighting the enzyme's ability to interact with and modify specific amino acid residues. researchgate.net

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. google.com They are involved in various cellular processes, including cell motility, proliferation, and survival. google.com The αvβ3 integrin is a particularly important target in cancer research due to its role in angiogenesis and metastasis. nih.gov Peptides containing the Arg-Gly-Asp (RGD) sequence are well-known ligands for αvβ3 integrin. nih.govresearchgate.net The binding affinity of these peptides can be enhanced by cyclization and by the incorporation of D-amino acids. nih.gov The development of bi-terminal PEGylated integrin-binding peptides has been pursued to improve their pharmacokinetic properties and in vivo stability. google.com

Interactive Data Table: Binding Affinity of RGD and isoDGR Conjugates to αvβ3 Integrin.

Conjugate IC50 (nM)
cyclo[DKP-RGD]-VA-MMAE 11.50 ± 0.13 (U87 cells)
cyclo[DKP-RGD]-VA-MMAE 6.94 ± 0.09 (M21 cells)
cyclo[DKP-isoDGR]-VA-MMAE >1000 (U87 cells)
cyclo[DKP-isoDGR]-VA-MMAE >1000 (M21 cells)
Free cyclo[DKP-RGD] 100 ± 10

Enzyme Inhibition or Activation Mechanisms (e.g., Kinetic Analysis)

The study of enzyme kinetics is crucial for understanding how compounds like this compound interact with enzymes. stikesbcm.ac.id This involves determining parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). nih.gov The catalytic efficiency of an enzyme is often expressed as kcat/Km. nih.gov For inhibitors, the IC50 value, the concentration required to inhibit 50% of the enzyme's activity, is a key parameter. frontiersin.org Kinetic analysis can also elucidate the type of inhibition, such as competitive, non-competitive, or mixed inhibition. cjnmcpu.com

In the context of related compounds, phenylalanine derivatives are utilized in research to understand enzyme activity and protein interactions. chemimpex.comchemimpex.com For instance, studies on the prodrug-activating enzyme human valacyclovirase (hVACVase) have examined the effects of different leaving groups on enzyme-mediated activation. nih.gov While phenylalanine benzyl (B1604629) and ethyl esters are substrates for hVACVase, the t-butyl ester is not, highlighting the specificity of the enzyme. nih.gov The kinetic parameters, kcat and Km, are influenced by the leaving group of the substrate. nih.gov

Research on other enzymes, such as aldo-keto reductase 1B15 (AKR1B15), has involved screening potential inhibitors and determining their kinetic constants. plos.org Similarly, studies on bacterial nitroreductases have used kinetic analysis to identify competitive inhibitors. cjnmcpu.com The determination of IC50 values is a standard procedure in these analyses to quantify the potency of inhibitors. frontiersin.orgplos.org

Table 1: Key Kinetic Parameters in Enzyme Analysis

Parameter Description Relevance
Km Michaelis constant: Substrate concentration at half-maximal velocity. Indicates the affinity of the enzyme for its substrate.
Vmax Maximum velocity: The maximum rate of the enzymatic reaction. Represents the catalytic capacity of the enzyme.
kcat Catalytic constant (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. Measures the intrinsic catalytic activity of the enzyme.
kcat/Km Catalytic efficiency: A measure of how efficiently an enzyme converts substrate into product. Reflects both binding and catalytic steps.
IC50 Half maximal inhibitory concentration: The concentration of an inhibitor that reduces the enzyme activity by 50%. Quantifies the potency of an inhibitor.
Ki Inhibition constant: A measure of the affinity of an inhibitor for an enzyme. Characterizes the strength of the inhibitor.

Receptor Binding Assays Using Labeled Derivatives

Receptor binding assays are fundamental in pharmacological research to characterize the interaction between a ligand and its receptor. These assays often utilize labeled derivatives of the compound of interest to quantify binding affinity. The labeling can be achieved using radioisotopes or fluorescent tags. google.comiaea.org For instance, in the study of peptide receptors, derivatives are often labeled with technetium-99m (99mTc) for imaging and binding studies. iaea.org

The development of labeled compounds allows for the determination of binding affinities, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). acs.orgresearchgate.net For example, research on the histamine (B1213489) H4 receptor has involved synthesizing and evaluating a series of compounds to probe the receptor's binding site. acs.orgresearchgate.net Similarly, computational docking and site-directed mutagenesis are used alongside binding assays to understand ligand-receptor interactions at a molecular level. acs.org

While direct receptor binding data for this compound is not extensively available in the provided context, the principles of these assays are well-established. Labeled derivatives of similar small molecules are used to investigate their binding to various receptors, including chemokine receptors like CXCR3, which are targets in inflammatory diseases. nih.gov

Table 2: Common Techniques in Receptor Binding Assays

Technique Description Application
Radioligand Binding Uses a radioactively labeled ligand to quantify receptor binding. Determination of receptor density (Bmax) and ligand affinity (Kd).
Fluorescence-Based Assays Employs fluorescently labeled ligands or utilizes changes in fluorescence upon binding. Real-time monitoring of binding events and high-throughput screening. stikesbcm.ac.id
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind. Label-free, real-time analysis of binding kinetics (association and dissociation rates).
PET Imaging Positron Emission Tomography uses radiolabeled tracers to visualize and quantify receptor distribution in vivo. nih.gov In vivo receptor occupancy studies and diagnostics.

Quorum Sensing Inhibition Studies in Bacterial Models

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it an attractive target for developing anti-virulence agents. nih.gov Research in this area often focuses on identifying compounds that can inhibit QS systems.

Biofilms are structured communities of bacteria encased in a self-produced matrix, which contributes to antibiotic resistance and persistent infections. google.comasm.org The inhibition of biofilm formation is a key strategy to combat bacterial infections. google.com Compounds are screened for their ability to prevent or reduce biofilm formation by various bacterial species. google.com For example, some compounds may inhibit biofilm formation without affecting the planktonic growth of the bacteria. google.com

The anti-biofilm activity of a compound can be quantified by measuring the reduction in biofilm mass or the number of viable cells within the biofilm. mdpi.com Techniques such as crystal violet staining and colony-forming unit (CFU) counting are commonly employed. mdpi.com Confocal laser scanning microscopy (CLSM) can provide visual confirmation of anti-biofilm effects. researchgate.net

In many bacteria, QS is regulated by receptor proteins, such as CviR in Chromobacterium violaceum. nih.gov This receptor binds to autoinducer molecules, leading to the expression of virulence factors. nih.gov Inhibiting the activity of CviR can disrupt the QS system.

Molecular docking studies can be used to predict the binding of potential inhibitors to the CviR receptor. nih.gov The inhibitory activity is often assessed by measuring the reduction in the production of QS-regulated pigments, such as violacein (B1683560) in C. violaceum. nih.gov Tryptophan-containing cyclic dipeptides, for instance, have been shown to inhibit violacein production by binding to the CviR receptor. nih.gov

Cellular and Subcellular Research Investigations (Excluding Clinical Human Trials)

Understanding how a compound enters cells is crucial for its development as a therapeutic agent. Cell culture models, such as Caco-2 and Jurkat cells, are widely used for these investigations.

Caco-2 cells, which are derived from human colorectal adenocarcinoma, differentiate to form a monolayer that mimics the intestinal epithelium. nih.gov These cells are a standard model for studying the intestinal absorption and transport of drugs and other compounds. nih.govumich.edu Studies with Caco-2 cells can elucidate whether a compound is transported via passive diffusion or through carrier-mediated transport. umich.edu The transport can be influenced by factors such as a proton gradient across the cell monolayer. nih.gov

Jurkat cells, a human T-cell leukemia line, are often used to study cellular uptake in immune cells. google.com For example, the uptake of peptides and their derivatives has been analyzed in Jurkat cells using techniques like fluorescence-activated cell sorting (FACS) and confocal microscopy. google.com The efficiency of cellular uptake can be influenced by the charge and structure of the molecule. google.com Studies have shown that the cellular uptake of certain compounds in Jurkat cells is an efficient process, sometimes requiring analysis at lower temperatures to determine kinetic parameters. google.com

The cellular uptake of compounds can be mediated by various mechanisms, including active transport, adsorptive-mediated endocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. nih.gov The use of specific inhibitors for these pathways can help to identify the predominant mechanism of uptake. nih.gov The lipophilicity and charge of a compound can also significantly affect its cellular uptake and subcellular localization. nih.gov

Table 3: Cell Models Used in Uptake Studies

Cell Line Origin Typical Application
Caco-2 Human colorectal adenocarcinoma Intestinal absorption and transport studies. nih.gov
Jurkat Human T-cell leukemia Cellular uptake in immune cells. google.com
HeLa Human cervical cancer General cellular uptake and localization studies. acs.org
MCF-7 Human breast adenocarcinoma Cellular imaging and uptake in cancer cells. acs.org

Intracellular Metabolic Fate Investigations in in vitro Systems

Once inside the cell, foreign compounds are often subject to metabolic processes. For amino acid esters like this compound, a primary metabolic step is the hydrolysis of the ester bond. This reaction is catalyzed by intracellular esterases, releasing the free amino acid and ethanol (B145695). cardiff.ac.uk The resulting 4-nitro-D-phenylalanine can then potentially enter various metabolic pathways. For example, it could be a substrate for transaminases, which are key enzymes in amino acid metabolism. rsc.org The nitro group may also undergo reduction by nitroreductases, enzymes found in various organisms, which can lead to the formation of more reactive amine derivatives. cjnmcpu.com The specific metabolic fate would depend on the enzymatic machinery present in the particular cell type being studied. nih.govnih.gov

Effects on Specific Cellular Pathways and Targets in Cultured Cells (Mechanistic Focus)

The introduction of unnatural amino acids or their derivatives into cells can have specific effects on cellular pathways. The 4-nitrophenylalanine moiety, for example, has been incorporated into proteins to study and modulate their function. google.com Depending on the cellular context, this compound or its metabolites could potentially act as inhibitors or modulators of specific enzymes or signaling pathways. For instance, derivatives of 4-arylthiosemicarbazide have been shown to inhibit toxoplasmic aromatic amino acid hydroxylases. mdpi.com Furthermore, some small molecules can act as allosteric inhibitors, binding to a site distinct from the active site to regulate protein function, as seen with the inhibition of polo-like kinase 1. nih.gov The mechanistic focus of such investigations is to pinpoint the direct molecular targets and the subsequent cascade of cellular events.

Applications as Biochemical Probes and Research Tools

The unique chemical properties of this compound and its parent amino acid, 4-nitrophenylalanine, make them valuable tools in biochemical research.

Use as an Infrared Spectroscopic Probe for Local Protein Environments

L-4-nitrophenylalanine has been successfully utilized as a sensitive infrared (IR) probe to investigate local protein environments. nih.gov The nitro group possesses a symmetric stretching frequency that is sensitive to its surrounding environment. nih.gov By incorporating this unnatural amino acid into specific sites within a protein, researchers can use Fourier-transform infrared (FTIR) spectroscopy to gain insights into the local polarity and structure. nih.gov For example, a study involving superfolder green fluorescent protein (sfGFP) demonstrated that the nitro symmetric stretching frequency of L-4-nitrophenylalanine red-shifted by 7.7 cm⁻¹ when moved from a solvent-exposed position to a partially buried one. nih.gov This shift indicates a change in the local environment, showcasing the utility of this amino acid as a probe for protein structure and dynamics. nih.gov Isotopic labeling of the nitro group can further enhance the precision of these measurements. nih.gov

Below is a table summarizing the observed IR frequency shifts of L-4-nitrophenylalanine in different environments.

Position in sfGFPEnvironment14NO2 Symmetric Stretching Frequency (cm-1)
Site 1Solvent ExposedBaseline
Site 2Partially BuriedRed-shifted by 7.7

Fluorescent Quenching and Förster Resonance Energy Transfer (FRET) Studies for Protein Dynamics

The unnatural amino acid p-nitrophenylalanine (pNO2-Phe), the core component of this compound, serves as a valuable tool in studying protein dynamics through fluorescence-based methods. Its utility lies in its ability to act as an efficient fluorescence quencher, particularly for the intrinsic fluorescence of the natural amino acid Tryptophan (Trp). nih.gov This quenching mechanism is fundamental to its application in Förster Resonance Energy Transfer (FRET) studies, which are used to measure distances and detect conformational changes within or between proteins.

The process relies on the principle that pNO2-Phe can accept energy from an excited fluorophore, like Tryptophan, without emitting light itself, thus "quenching" the fluorophore's signal. This energy transfer is highly dependent on the distance between the donor (Tryptophan) and the acceptor (pNO2-Phe). nih.gov By strategically placing these two amino acids at specific sites within a protein, researchers can monitor changes in fluorescence intensity to deduce the proximity and relative movement of different protein domains.

In a key pre-clinical model, the pNO2-Phe/Trp pair was demonstrated to be a useful biophysical probe of protein structure and function. nih.gov The efficiency of the quenching effect directly correlates with the distance between the two residues, allowing for the mapping of intramolecular distances and the observation of dynamic structural changes in real-time. nih.gov This technique provides high-resolution insights into protein folding, ligand binding, and protein-protein interactions.

Table 1: Components in pNO2-Phe-based FRET Studies

Role Compound Description
Fluorophore (Donor) Tryptophan (Trp) An intrinsic fluorescent amino acid naturally present in many proteins. Its fluorescence is sensitive to its local environment. nih.gov
Quencher (Acceptor) p-nitrophenylalanine (pNO2-Phe) An unnatural amino acid that efficiently quenches Tryptophan fluorescence in a distance-dependent manner. nih.gov

| Mechanism | FRET / Fluorescent Quenching | Non-radiative energy transfer from an excited state donor (Trp) to an acceptor (pNO2-Phe), used to measure molecular distances. nih.gov |

Genetic Incorporation into Proteins as Unnatural Amino Acids for Structural-Functional Research

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technique in protein engineering and functional studies. nih.gov This process, often called genetic code expansion, allows for the introduction of novel chemical functionalities not found among the 20 canonical amino acids. anu.edu.aumdpi.com p-nitrophenylalanine has been a notable success in this field, with researchers developing robust methods for its integration into proteins within living cells. nih.gov

The primary method for the genetic incorporation of p-nitrophenylalanine involves the use of a specially evolved aminoacyl-tRNA synthetase/tRNA pair. nih.gov A synthetase from the archaeon Methanococcus jannaschii was engineered to specifically recognize pNO2-Phe and charge it to a cognate transfer RNA (tRNA). This tRNA is designed to recognize a "blank" codon, typically the amber stop codon (UAG). nih.govmdpi.com When this system is introduced into a host organism like Escherichia coli, the cellular machinery reads the UAG codon not as a signal to terminate protein synthesis, but as an instruction to insert pNO2-Phe at that specific location in the polypeptide chain. nih.gov This stop codon suppression technique allows for the production of modified proteins with high fidelity and efficiency. nih.govacs.org

The ability to place pNO2-Phe at any desired position enables detailed structure-function relationship studies. For example, its incorporation into the GCN4 basic region leucine (B10760876) zipper (bZIP) protein was used to probe protein structure. nih.gov In another study, replacing a phenylalanine residue with p-nitrophenylalanine in the active site of a nitroreductase resulted in a more than twofold increase in catalytic efficiency. rug.nl These applications demonstrate how the unique electronic properties of pNO2-Phe can be leveraged to create enhanced enzymes or to install sensitive biophysical probes for mechanistic investigations. nih.govrug.nl

Table 2: Research Findings from Genetic Incorporation of p-nitrophenylalanine

Research Area Protein Model Key Finding Reference
Protein Structure Analysis GCN4 bZIP Protein pNO2-Phe was incorporated as a distance-dependent fluorescent quencher for Tryptophan, serving as a biophysical probe of protein structure. nih.gov
Enzyme Catalysis Nitroreductase Site-specific substitution with pNO2-Phe enhanced the catalytic efficiency (kcat/KM) by more than twofold compared to other amino acids. rug.nl

| Genetic Engineering Method | E. coli expression system | An evolved tRNA/aminoacyl-tRNA synthetase pair from M. jannaschii enables efficient and high-fidelity incorporation in response to the amber stop codon. | nih.gov |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as H-4-Nitro-D-phe-oet hcl, to a biological target, typically a protein or nucleic acid.

In a typical molecular docking study, the three-dimensional structure of the target protein and the ligand are used to calculate the most likely binding poses. The simulation software then scores these poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies could be performed against various enzymes or receptors where phenylalanine derivatives are known to interact. The results would be presented in a table format, as shown below, illustrating the predicted binding affinities against a hypothetical panel of targets.

Biological TargetPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
Hypothetical Protein A-8.5Tyr123, Phe256, Arg301
Hypothetical Protein B-7.2Val67, Leu89, Asp154
Hypothetical Protein C-6.9Ser201, Trp234, His280

Beyond predicting binding affinity, molecular docking provides insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions are fundamental to molecular recognition.

Hydrogen Bonding: The presence of the nitro group (NO2), the ester carbonyl group (C=O), and the amine group (NH3+) in this compound suggests its potential to form hydrogen bonds with polar residues in a protein's active site.

Hydrophobic Interactions: The phenyl ring of the compound would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine (B10760876), valine, and phenylalanine.

Electrostatic Interactions: The positively charged amine group and the partial negative charges on the oxygen atoms of the nitro and ester groups can participate in favorable electrostatic interactions with charged residues on the protein surface.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes and stability of molecules over time.

MD simulations of this compound in a solvent, such as water, would reveal its preferred conformations and the flexibility of its chemical bonds and angles. This information is crucial for understanding how the molecule behaves in a biological environment before it even reaches its target. Analysis of the simulation trajectory would provide data on root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify its stability and the mobility of its different parts.

Once a promising binding mode is identified through molecular docking, MD simulations of the ligand-protein complex can be performed. These simulations can confirm the stability of the predicted binding pose and reveal any conformational changes in the protein or the ligand upon binding. Such simulations are computationally intensive but offer a more realistic view of the binding event.

A summary of hypothetical MD simulation results could be presented as follows:

SystemSimulation Time (ns)Average RMSD (Å)Key Conformational Changes
This compound in Water1001.2Rotation around the Cα-Cβ bond
Complex with Hypothetical Protein A2002.5 (protein backbone)Side chain reorientation of Arg301 to form a stable salt bridge

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide highly accurate information about molecular geometry, charge distribution, and reactivity. For this compound, these calculations could be used to:

Optimize the molecular geometry to its lowest energy state.

Calculate the distribution of electron density and generate a molecular electrostatic potential (MEP) map to visualize regions of positive and negative charge.

Determine orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding chemical reactivity.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Chiral Building Block in Advanced Organic Synthesis

In organic synthesis, a chiral building block is a molecule that possesses a defined stereochemical configuration and is used to construct more complex, enantiomerically pure compounds. nih.govresearchgate.net H-4-Nitro-D-phe-oet hcl is an exemplary chiral building block. The "D" designation indicates that its stereocenter is the mirror image of the more common naturally occurring L-amino acids. This non-natural configuration is instrumental in modern medicinal chemistry and drug design. The nitro group (NO₂) acts as a powerful electron-withdrawing group and a versatile chemical handle that can be transformed into other functional groups, while the ethyl ester provides temporary protection for the carboxylic acid, allowing for selective reactions at the amino group.

Aromatic nitro compounds are significant precursors in the synthesis of drugs and other bioactive molecules. nih.govnih.govzioc.ru The nitro group is a key feature in numerous pharmaceuticals and can be readily converted to an amino group (NH₂), providing a site for further molecular elaboration. The presence of the 4-nitro-phenyl moiety within this compound makes it a valuable precursor for creating complex molecules with potential therapeutic applications. researchgate.net

Research has demonstrated the utility of nitro(het)arene cores in developing a wide range of biologically active compounds. nih.govmdpi.com The synthesis of these molecules often involves leveraging the reactivity of the nitro group for various chemical transformations. By incorporating this compound, chemists can introduce a specific chiral center and a functionalizable aromatic ring into a target molecule, which is a common strategy in the development of novel therapeutic agents. The D-configuration can impart unique pharmacological properties, such as enhanced metabolic stability.

Table 1: Examples of Bioactive Compound Classes Synthesized from Nitroaromatic Precursors

Bioactive ClassSynthetic Utility of Nitro GroupPotential Application
Anticoagulants Serves as a key structural component in coumarin-based drugs. nih.govTreatment of thrombosis.
Antibiotics Essential for the biological activity of compounds like chloramphenicol. nih.govTreatment of bacterial infections.
Anticancer Agents Used in the synthesis of kinase inhibitors and other targeted therapies. mdpi.comOncology.
Muscle Relaxants Forms part of the final molecular structure, as seen in dantrolene. nih.govTreatment of spasticity.

This compound is a foundational component for the synthesis of peptides and peptidomimetics. Peptides constructed with D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a critical attribute for therapeutic peptides. nih.gov Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. jopcr.comresearchgate.net The unique structure of this compound allows for its incorporation into peptide chains using various synthetic methodologies.

Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. chempep.comwikipedia.org In this technique, a peptide chain is assembled sequentially while anchored to an insoluble polymer support. bachem.com The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid. pacific.edu

While this compound itself, with its ester-protected C-terminus, is not directly used for the initial attachment to many standard resins, its N-terminally protected counterpart (e.g., Fmoc-4-Nitro-D-Phe-OH) is a standard reagent for SPPS. This allows for the precise insertion of the 4-Nitro-D-phenylalanine residue at any desired position in the peptide sequence. The incorporation of D-amino acids is a key strategy for stabilizing peptides against degradation and for controlling their secondary structure. pacific.edu

Table 2: Comparison of Major Peptide Synthesis Strategies

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)
Principle Peptide chain is grown on an insoluble polymer support. wikipedia.orgSynthesis is carried out entirely in a solvent system. researchgate.net
Reactant Usage Excess reagents are used to drive reactions to completion and are washed away. wikipedia.orgReactants are used in near-stoichiometric amounts.
Purification Intermediates are purified by simple filtration and washing.Intermediates require purification after each step (e.g., chromatography, crystallization).
Automation Easily automated.Difficult to automate.
Scale Typically used for research and small-scale production.Suitable for large-scale industrial production. chempep.comspringernature.com
Applicability of this compound The corresponding N-protected acid is used.The compound can be used directly after neutralizing the HCl salt.

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves building the peptide chain in a homogeneous solution. researchgate.net This classical method remains valuable for large-scale synthesis. springernature.com In this approach, this compound is a highly suitable starting material. After neutralizing the hydrochloride salt to free the primary amine, the compound can be coupled with an N-terminally protected amino acid using a suitable coupling agent (e.g., DCC, HBTU) to form a dipeptide. The resulting dipeptide can then be further elongated in a stepwise manner to produce the final peptide. nih.govekb.eg

The incorporation of D-amino acids is a powerful tool in designing peptides with constrained conformations, such as cyclic peptides. nih.gov The stereochemistry of a D-amino acid can induce specific types of turns (e.g., β-turns) in the peptide backbone, locking the molecule into a more rigid and biologically active conformation. nih.gov This conformational rigidity is often essential for high-affinity binding to biological targets.

Furthermore, the 4-nitro group on the phenylalanine side chain offers a unique point for chemical modification. Through chemical reduction, the nitro group can be converted into an amine. This newly formed amino group can serve as an attachment point for another peptide chain or a different molecular entity, enabling the synthesis of branched or otherwise complex peptide architectures for advanced structural and functional studies.

Beyond its role as a direct component of a final molecule, derivatives of this compound can be employed in the development of chiral auxiliaries or ligands for asymmetric catalysis. A chiral auxiliary is a temporary molecular fragment that directs the stereochemical outcome of a reaction, after which it is cleaved from the product. researchgate.net Amino acid derivatives are frequently used for this purpose due to their ready availability in enantiomerically pure forms. The defined D-stereochemistry of this compound makes it a candidate for creating new auxiliaries that can control the formation of specific stereoisomers in reactions like alkylations or Diels-Alder cycloadditions.

Precursor for Peptide Synthesis and Peptidomimetics Research

Supramolecular Chemistry and Soft Materials Research

The unique molecular structure of this compound, featuring an aromatic ring, a nitro functional group, and the core framework of an amino acid ester, makes it a subject of interest in supramolecular chemistry. This field explores the domain of chemistry "beyond the molecule," focusing on the non-covalent interactions that govern the organization of molecules into larger, functional assemblies. The D-phenylalanine derivative serves as a valuable building block for the bottom-up construction of complex, ordered systems and novel soft materials.

Self-Assembly of Amino Acid Derivatives into Ordered Structures

The self-assembly of amino acid derivatives is a cornerstone of supramolecular chemistry, driven by a combination of specific non-covalent interactions. nih.gov Molecules like this compound can spontaneously organize into well-defined, higher-order structures such as fibrils, nanotubes, and sheets. nih.govresearchgate.net This process is governed by factors including molecular geometry, solvent conditions, pH, and temperature. researchgate.net

Formation of Nanostructures and Soft Materials (e.g., Hydrogels, Ionogels) for Research Applications

The self-assembly of this compound and related derivatives can lead to the formation of soft materials with potential research applications. When the self-assembled nanostructures, such as fibers or ribbons, entangle and immobilize a large amount of solvent, they can form gels.

Hydrogels: In aqueous environments, the hierarchical assembly of amino acid derivatives can create extensive three-dimensional networks that trap water, resulting in the formation of hydrogels. bohrium.com These materials are of interest due to their high water content and potential biocompatibility. Hydrogels based on phenylalanine derivatives have been explored for their ability to create microenvironments for specific chemical reactions. rsc.org The properties of these hydrogels, such as their mechanical strength and gelation concentration, are dictated by the underlying non-covalent interactions between the constituent molecules. bohrium.com

Ionogels: Ionogels are a class of materials where an ionic liquid is confined within a polymer or self-assembled network. mdpi.com While research specifically on this compound-based ionogels is limited, the principles of their formation are applicable. The self-assembled network of the amino acid derivative could serve as the matrix to encapsulate an ionic liquid, creating a quasi-solid material with the unique properties of the ionic liquid, such as high thermal stability and ionic conductivity. mdpi.com These materials are investigated in research contexts for applications in catalysis and materials science. mdpi.com

Investigation of Non-Covalent Interactions Driving Assembly (Hydrogen Bonding, Pi-Stacking, Van der Waals)

The formation of ordered supramolecular structures from this compound is directed by a delicate balance of several non-covalent forces. mdpi.comrsc.org Understanding these interactions is fundamental to controlling the self-assembly process and designing materials with desired properties.

Hydrogen Bonding: Hydrogen bonds are a primary directional force in the assembly of amino acid derivatives. rsc.orgacs.org They occur between the amide (-NH) and carbonyl (C=O) groups of the peptide backbone, as well as involving the ester and nitro groups. These interactions are critical in establishing the initial arrangement of molecules, often leading to the formation of β-sheet-like structures that serve as the foundation for larger assemblies. researchgate.net

Van der Waals Forces: Although weaker and less directional than hydrogen bonding and π-stacking, van der Waals interactions are collectively significant. They arise from transient fluctuations in electron density and contribute to the close packing of the ethyl ester chains and other non-polar parts of the molecules within the assembled structure.

The interplay of these forces dictates the final morphology and stability of the assembled nanostructures. rsc.orgrsc.org

Table 1: Key Non-Covalent Interactions in the Assembly of this compound
Interaction TypeParticipating Molecular GroupsRole in Self-Assembly
Hydrogen BondingAmide (-NH), Carbonyl (C=O), Ester (-COOEt), Nitro (-NO2)Provides directionality and initial molecular organization; crucial for forming sheet-like motifs. rsc.orgacs.org
Pi-Stacking4-Nitrophenyl aromatic ringsMajor stabilizing force; drives the elongation of fibrillar structures. nih.govrsc.org
Van der Waals ForcesEthyl chains, aliphatic portions of the moleculeContributes to efficient molecular packing and overall structural stability. mdpi.com

Supramolecular Catalysis of Ester Hydrolysis in Model Systems

Self-assembled supramolecular structures, such as those formed by amino acid derivatives, can create unique microenvironments that mimic the active sites of enzymes. researchgate.net These systems have been investigated as artificial enzymes or "nanozymes" for catalyzing chemical reactions, with the hydrolysis of esters being a common model reaction. nih.govrsc.org

Research has shown that hydrogels and nanotubes formed from short peptides and their derivatives can significantly accelerate the hydrolysis of substrates like p-nitrophenyl acetate (B1210297) (pNPA). bohrium.comrsc.org The catalytic activity arises from several factors:

Substrate Concentration: The hydrophobic pockets within the supramolecular assembly can concentrate the ester substrate from the bulk aqueous solution. researchgate.net

Transition State Stabilization: Functional groups within the assembly, such as histidine or other basic amino acid residues co-assembled with the primary component, can stabilize the transition state of the hydrolysis reaction, similar to the catalytic triad (B1167595) in natural esterase enzymes. bohrium.comnih.gov

Ordered Arrangement: The ordered arrangement of catalytic residues within the nanostructure provides an optimized environment for the reaction to occur. researchgate.net

While direct studies on this compound as a catalyst are not prevalent, its ability to self-assemble into ordered structures suggests its potential use in creating catalytic supramolecular systems, particularly in co-assemblies with other functional molecules. bohrium.comnih.gov

Advanced Materials Science Applications (Purely Research-Oriented)

In the realm of materials science, the focus is on leveraging the unique chemical properties of molecules like this compound to create novel materials with specific, programmable functions. These applications remain at the research and prototype stage and are not intended for clinical use.

Incorporation into Polymeric Materials for Targeted Delivery Systems (Research Prototypes, not clinical)

Polymers are extensively studied as carriers for the controlled and targeted delivery of therapeutic agents in research settings. nih.govmdpi.com Incorporating amino acids and their derivatives, such as this compound, into polymer structures is a strategy being explored to create advanced delivery systems. nih.gov

The amino acid derivative can be incorporated in several ways:

As a Pendant Group: The molecule can be chemically attached to the side chain of a pre-existing polymer. This allows the properties of the amino acid, such as its hydrophobicity and potential for specific interactions, to be imparted to the final material.

As a Monomer: The amino acid derivative can be modified to act as a monomer and be polymerized, often with other monomers, to form polypeptide-based copolymers. nih.gov

These research prototypes are designed to explore concepts in targeted drug delivery. For instance, stimuli-responsive polymers can be engineered to release an encapsulated agent in response to specific environmental triggers, such as changes in pH or redox potential, which can be different in various cellular compartments. nih.govresearchgate.net The nitroaromatic group itself can be sensitive to reduction in certain biological environments, offering a potential trigger for cargo release in redox-sensitive systems. researchgate.net The development of such polymeric nanoparticles and conjugates is a purely research-focused endeavor aimed at understanding the fundamental principles of drug delivery mechanisms. mdpi.comnih.gov

Synthesis of Biomimetic Materials for Research Platforms

The non-natural amino acid derivative, this compound, which is the ethyl ester of 4-Nitro-D-phenylalanine hydrochloride, serves as a specialized building block in the synthesis of advanced biomimetic materials. Its unique structural features—the D-chiral configuration, the electron-withdrawing nitro group, and the protective ethyl ester—provide researchers with a tool to engineer novel peptides and polymers with tailored properties for various research platforms. While direct, extensive research on this compound for this specific application is nascent, its role can be contextualized within the broader and well-established field of using phenylalanine derivatives for creating self-assembling biomaterials.

The incorporation of D-amino acids, such as 4-Nitro-D-phenylalanine, into peptide sequences is a key strategy for enhancing the proteolytic stability of the resulting biomaterials. Materials designed for research platforms, such as cell culture scaffolds or matrices for studying enzymatic activity, benefit from increased resistance to degradation by endogenous proteases. This longevity allows for longer-term experiments and more stable environments for cellular studies.

The presence of the nitro group on the phenyl ring significantly alters the electronic and steric properties of the amino acid. This modification can influence intermolecular interactions, such as π-π stacking, which are crucial drivers in the self-assembly of peptide-based biomaterials. By modulating these interactions, researchers can control the morphology and mechanical properties of the resulting nanostructures, such as hydrogels, nanofibers, and nanotubes. These structures form the basis of research platforms for tissue engineering, drug delivery studies, and biosensor development.

For instance, the L-enantiomer of this compound, 4-Nitro-L-phenylalanine ethyl ester hydrochloride, is recognized as a valuable component in creating peptides with enhanced stability and bioactivity. chemimpex.com This suggests that the D-enantiomer would offer similar, if not enhanced, advantages in terms of stability for material applications.

The general approach to synthesizing these biomimetic materials involves incorporating this compound into a peptide sequence through standard solid-phase or solution-phase peptide synthesis protocols. The resulting peptide, containing the nitrophenylalanine residue, can then be induced to self-assemble under specific conditions of pH, temperature, or solvent composition. The resulting material can serve as a research platform, for example, as a hydrogel for 3D cell culture, where the nitro group could also serve as a spectroscopic probe or be chemically modified for further functionalization.

Detailed Research Findings:

While specific studies detailing the use of this compound in biomimetic materials for research platforms are not widely documented, research on analogous compounds provides a strong basis for its potential. Studies on the self-assembly of dipeptides containing D-phenylalanine have shown that heterochirality can drastically restrict the structural diversity and polymorphism compared to their homochiral counterparts, favoring the formation of nanofibers. upc.edu This controlled morphology is highly desirable for creating uniform research scaffolds.

Furthermore, the broader class of phenylalanine derivatives is extensively used in the development of supramolecular hydrogels for the sustained release of functional proteins, acting as a research platform to study protein therapeutics. chemimpex.com The introduction of a nitro group, as in this compound, can modify the properties of such hydrogels, potentially influencing protein encapsulation and release kinetics.

The table below summarizes the key physicochemical properties of the related L-enantiomer, which are expected to be largely similar for the D-enantiomer, except for the optical rotation. These properties are critical for its application in materials science.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₄·HCl chemimpex.com
Molecular Weight 274.7 g/mol chemimpex.com
Appearance Light yellow powder chemimpex.com
Melting Point 198-204 °C chemimpex.com
Purity (by HPLC) ≥ 99% chemimpex.com

Note: Data presented for the L-enantiomer, 4-Nitro-L-phenylalanine ethyl ester hydrochloride.

Advanced Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation of complex mixtures. For a compound like H-4-Nitro-D-phe-oet hcl, which possesses a chiral center, a nitroaromatic group, and an ester functional group, a variety of chromatographic techniques are necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. Method development for this compound focuses on achieving adequate separation from potential impurities, degradants, and its enantiomeric counterpart.

Reversed-phase HPLC (RP-HPLC) is the primary mode of chromatography used for the purity assessment and quantification of many organic molecules. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between the molecule and the stationary phase.

A typical RP-HPLC method for the analysis of nitrophenylalanine derivatives would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape. Detection is commonly performed using a UV detector, as the nitroaromatic chromophore in this compound allows for sensitive detection at specific wavelengths.

A study on a similar compound, (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester, utilized reversed-phase conditions for the separation of its diastereomers. This indicates the suitability of RP-HPLC for analyzing such nitrophenylalanine derivatives. For this compound, a validated RP-HPLC method would be crucial for determining its purity and for quantifying it in various samples. The development of such a method would adhere to ICH guidelines to ensure it is fit for its intended purpose.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

This table is for illustrative purposes and represents a typical starting point for method development.

Since this compound is a single enantiomer (the D-form), it is critical to have an analytical method capable of separating it from its corresponding L-enantiomer. Chiral HPLC is the technique of choice for determining the enantiomeric excess (ee) and for the preparative separation of enantiomers. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation.

For phenylalanine derivatives, several types of CSPs have proven effective, including those based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector on the stationary phase. The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase, depending on the CSP and the analyte. The determination of enantiomeric excess is a critical quality attribute for chiral drugs and is often a regulatory requirement.

Research on the asymmetric synthesis of chiral phenylalanine derivatives frequently employs chiral HPLC to determine the enantiomeric excess of the products. The development of a robust chiral HPLC method is essential for controlling the stereochemical purity of this compound.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 275 nm
Injection Volume 10 µL

This table provides an example of a common chiral separation method for phenylalanine derivatives.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. HILIC is particularly useful for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.

While this compound itself is moderately nonpolar, HILIC could be a valuable tool for separating highly polar impurities or metabolites that may be present in a sample. For instance, if the ester group were to hydrolyze to the corresponding carboxylic acid, the resulting molecule would be significantly more polar and could be well-retained and analyzed by HILIC. The elution order in HILIC is generally the opposite of that in RP-HPLC, providing orthogonal selectivity. This complementary nature makes HILIC a powerful technique in a comprehensive analytical strategy.

Table 3: Exemplary HILIC Method Parameters for Polar Impurities in this compound

ParameterCondition
Column Silica, 150 mm x 4.6 mm, 3 µm
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid
Gradient 95% A to 60% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 275 nm or Mass Spectrometry
Injection Volume 5 µL

This table illustrates a potential HILIC method for the analysis of polar compounds related to this compound.

Two-dimensional liquid chromatography (2D-LC) is a powerful technique that couples two independent separation modes to achieve a significant increase in peak capacity and resolving power. This is particularly beneficial for the analysis of complex mixtures encountered in pharmaceutical research, such as impurity profiling and the analysis of biopharmaceuticals. In 2D-LC, a fraction from the first dimension separation is transferred to a second, orthogonal column for further separation.

For this compound, a 2D-LC method could involve an RP-HPLC separation in the first dimension, followed by the transfer of specific peaks to a chiral column in the second dimension to confirm enantiomeric purity. Alternatively, an RP-HPLC separation could be coupled with a HILIC separation to resolve co-eluting polar and nonpolar impurities. The use of 2D-LC can provide a much more detailed and accurate picture of a sample's composition than can be achieved with one-dimensional chromatography alone. Hsiao et al. have demonstrated the use of 2D-HPLC for the separation of D/L-phenylalanine enantiomers in biological fluids.

Table 4: Conceptual 2D-LC (RP x Chiral) Setup for this compound Analysis

Dimension1st Dimension (Purity)2nd Dimension (Enantiomeric Purity)
Column C18, 100 mm x 2.1 mm, 3.5 µmChiralpak AD-H, 50 mm x 4.6 mm, 5 µm
Mobile Phase Water/Acetonitrile GradientHexane/Isopropanol Isocratic
Detection Diode Array Detector (DAD)UV Detector
Interface Heart-cutting valve

This table outlines a possible 2D-LC configuration for comprehensive analysis.

Gas Chromatography (GC) for Volatile Derivatives in Research Samples

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, certain derivatives could be analyzed by this method. For instance, in research settings, derivatization of the amino acid moiety could yield a more volatile compound.

The analysis of nitroaromatic compounds by GC is well-established, often utilizing an electron capture detector (ECD) which is highly sensitive to electrophilic groups like the nitro group. However, for amino acid derivatives, derivatization is typically required to increase their volatility. Silylation is a common derivatization technique for amino acids prior to GC analysis. In the context of research samples containing this compound, GC could be used to detect and quantify volatile impurities or byproducts of a reaction. For example, if the synthesis of this compound involves volatile reagents or intermediates, GC would be the appropriate technique to monitor their presence. The analysis of volatile compounds in complex matrices is a common application of GC-MS.

Table 5: Hypothetical GC-MS Method for Volatile Derivatives of this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Derivatization Silylation with BSTFA

This table presents a hypothetical GC-MS method that would be applicable after appropriate derivatization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile tool for the qualitative analysis of this compound. Its primary applications in the context of this compound include the real-time monitoring of its synthesis and for preliminary screening of sample purity.

During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.netthieme.deresearchgate.net By spotting aliquots of the reaction mixture on a TLC plate alongside the starting materials and a reference standard of the product, the progress of the reaction can be visually assessed. researchgate.netresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and a mobile phase. The nitro group in this compound imparts a degree of polarity, which influences its retention factor (Rf) value.

For screening purposes, a single spot on the TLC plate corresponding to the Rf value of a pure this compound standard is indicative of a high degree of purity. The presence of additional spots would suggest the presence of impurities or degradation products. Visualization of the spots can often be achieved under UV light due to the chromophoric nature of the nitroaromatic ring system. youtube.com Should the compound not be sufficiently UV-active, staining with reagents like iodine can be employed. youtube.com

Table 1: Hypothetical TLC Data for Monitoring the Synthesis of this compound

Time PointStarting Material Spot (Rf)Product Spot (Rf)Observations
t = 0 hr0.65 (Intense)-Reaction initiated.
t = 2 hr0.65 (Moderate)0.45 (Faint)Product formation is observed.
t = 4 hr0.65 (Faint)0.45 (Moderate)Reaction is progressing.
t = 6 hr-0.45 (Intense)Starting material is fully consumed.

Note: Rf values are hypothetical and depend on the specific TLC system (stationary and mobile phases) used.

Hyphenated Techniques for Enhanced Detection and Structural Information

Hyphenated analytical techniques, which combine a separation method with a detection method, offer superior performance in terms of sensitivity, selectivity, and structural elucidation capabilities. For this compound, these techniques are invaluable for detailed research and stringent quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound, particularly for trace-level detection and unambiguous identification. In research settings, it can be used to study the metabolism or degradation of the compound, while in quality control, it can detect and identify minute impurities.

The liquid chromatography component separates this compound from other components in a sample matrix based on its polarity. A reversed-phase C18 column is commonly used for compounds of this nature. The separated compound then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information.

For enhanced specificity and structural information, tandem mass spectrometry (MS/MS) is employed. The parent ion corresponding to this compound is selected and subjected to fragmentation, producing a characteristic pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. This technique is particularly useful for distinguishing between isomers and for characterizing unknown but related substances. The use of a triple quadrupole or a Q-trap mass spectrometer can facilitate the detection of reactive metabolites by trapping them with agents like glutathione ethyl ester. youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic compounds. ekb.egresearchgate.netmdpi.comresearchgate.netnih.gov While this compound, being an amino acid derivative salt, is not itself volatile, GC-MS plays a crucial role in quality control by detecting and quantifying volatile impurities that may be present from the synthesis process. nih.gov These could include residual solvents or volatile by-products.

For analysis, a sample containing this compound would typically be dissolved in a suitable solvent, and the volatile components in the headspace above the liquid can be sampled and injected into the gas chromatograph. Alternatively, the compound itself can be made amenable to GC analysis through derivatization to create a more volatile and thermally stable derivative. nih.gov The separated volatile compounds are then identified by their mass spectra.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly efficient analytical technique for the separation and analysis of polar and charged molecules, making it well-suited for the analysis of hydrophilic compounds like this compound. wikipedia.orgnih.govnih.govresearchgate.netspringernature.com CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge and size. wikipedia.orgresearchgate.net

The coupling of CE with MS provides high-resolution separation with sensitive and selective detection. nih.govnih.gov This technique is particularly advantageous for the analysis of complex aqueous samples with minimal sample preparation. For this compound, CE-MS can be used to assess its purity, identify hydrophilic impurities, and conduct chiral separations to distinguish between its D- and L-enantiomers, which is often a critical aspect of pharmaceutical analysis.

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification of a compound to produce a new compound which has properties that are more amenable to a particular analytical method. For this compound, derivatization can be employed to enhance its detectability and improve its chromatographic behavior.

Pre-column derivatization involves reacting the analyte with a derivatizing agent prior to its introduction into the chromatographic system, typically an HPLC. nih.govcreative-proteomics.comthermofisher.comactascientific.com For this compound, which contains a primary amine group, a variety of derivatizing reagents can be used to attach a chromophore or fluorophore, thereby significantly enhancing its detection by UV-Vis or fluorescence detectors.

Common derivatizing agents for primary amines include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC). nih.govcreative-proteomics.com Derivatization with these reagents can lead to a substantial increase in sensitivity, allowing for the quantification of the compound at much lower concentrations. Furthermore, the resulting derivative may have different chromatographic properties, which can be exploited to improve separation from interfering substances in the sample matrix. For instance, derivatization can increase the hydrophobicity of the molecule, leading to better retention and resolution on a reversed-phase HPLC column. The use of chiral derivatizing agents, such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), can be employed for the separation of enantiomers. nih.gov

Table 2: Common Pre-Column Derivatization Reagents for Primary Amines

Derivatizing AgentAbbreviationFunctional Group TargetedDetection MethodAdvantages
o-PhthalaldehydeOPAPrimary AminesFluorescenceHigh sensitivity, rapid reaction. nih.gov
9-Fluorenylmethyl chloroformateFMOCPrimary & Secondary AminesFluorescence, UVStable derivatives. creative-proteomics.com
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Primary AminesUVChiral separations. nih.gov

Post-Column Derivatization for Automated Analysis in Research Workflows

For research applications requiring high-throughput and sensitive detection of this compound, post-column derivatization (PCD) coupled with High-Performance Liquid Chromatography (HPLC) offers a robust and automated solution. actascientific.compickeringlabs.comactascientific.com This technique is particularly advantageous as it separates the analyte in its native state, minimizing the risk of on-column degradation or altered chromatographic behavior that can sometimes occur with pre-column derivatization. actascientific.comcreative-proteomics.com

The primary amine group in this compound allows for reaction with specific derivatizing agents after the compound has been separated on the HPLC column. actascientific.com This enhances detectability, especially for detectors like fluorescence or UV-Vis, where the native compound may have a weak response. actascientific.com The process involves introducing a reagent stream into the column effluent, which then passes through a reaction coil to allow for the chemical modification of the analyte before it reaches the detector. actascientific.com

Common derivatizing agents for primary amines like the one present in this compound include o-phthalaldehyde (OPA) and ninhydrin. actascientific.comshimadzu.com OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, offering excellent sensitivity. shimadzu.com Ninhydrin also reacts with amino acids to produce a colored compound (Ruhemann's purple) that can be detected by UV-Vis spectrophotometry. actascientific.com The choice of reagent depends on the required sensitivity and the available detection systems.

Automated HPLC systems can integrate the derivatization step seamlessly into the analytical workflow, providing high reproducibility and enabling unattended analysis of multiple samples. This is critical in research environments for reaction monitoring, purity checks, and stability studies.

Table 1: Comparison of Post-Column Derivatization Reagents for Amino Acid Ester Analysis

Reagent Detection Method Advantages Considerations
o-Phthalaldehyde (OPA) Fluorescence High sensitivity, fast reaction. shimadzu.com Reagent stability can be a concern; does not react with secondary amines.
Ninhydrin UV-Vis (570 nm) Well-established, reliable, reacts with both primary and secondary amines. actascientific.com Requires heating of the reaction coil, potentially lower sensitivity than fluorescence.

| Fluorescamine | Fluorescence | Reacts very quickly with primary amines. actascientific.com | Reagent is susceptible to hydrolysis, less commonly used than OPA. actascientific.com |

Quality Control Methodologies for Research-Grade Material

The quality control of research-grade this compound is paramount to ensure the reliability and reproducibility of experimental results. A multi-faceted approach employing various analytical techniques is necessary to confirm the identity, purity, and stereochemistry of the material. bachem.com

Impurity Profiling and Identification in Research Samples

Impurity profiling is the process of detecting, identifying, and quantifying impurities present in a synthesized chemical compound. researchgate.net For this compound, impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. researchgate.net High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), is the primary tool for this purpose. researchgate.net

A typical quality control workflow involves developing a stability-indicating HPLC method capable of separating the main compound from all potential impurities. nih.gov Reversed-phase HPLC is commonly employed for non-polar to moderately polar compounds like this compound. The presence of the nitro group and the phenyl ring provides a strong chromophore, making UV detection a suitable choice.

Potential impurities in a research sample of this compound could include:

Unreacted starting materials (e.g., 4-Nitro-D-phenylalanine).

Residual reagents or catalysts from the esterification process.

By-products from side reactions.

Degradation products, such as the hydrolyzed carboxylic acid.

The corresponding L-enantiomer (see section 7.4.2).

Mass spectrometry is used to identify the mass-to-charge ratio of the detected impurities, which, along with fragmentation patterns (MS/MS), can help in their structural elucidation. biosynth.com Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), suggest that impurities present above a certain threshold (e.g., 0.1%) should be identified.

Table 2: Hypothetical Impurity Profile for a Research Batch of this compound by HPLC-UV

Peak ID Retention Time (min) Relative Area (%) Potential Identification
1 3.5 0.08 4-Nitro-D-phenylalanine (Starting Material)
2 8.2 99.65 This compound
3 9.5 0.12 Process-related impurity (e.g., Di-ester)

Enantiomeric Purity Assessment for Stereochemical Control

As this compound is a chiral compound, confirming its enantiomeric purity is a critical quality control step. The presence of the undesired L-enantiomer can have significantly different biological or chemical properties. The most effective technique for assessing enantiomeric purity is chiral HPLC. yakhak.orgnih.govsemanticscholar.org

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are widely used and have shown great success in resolving the enantiomers of amino acid derivatives. yakhak.org

The selection of the appropriate chiral column and mobile phase is crucial and often requires empirical screening. A common approach for amino acid esters involves using a normal-phase mobile phase, such as a mixture of hexane and isopropanol. nih.gov The enantiomeric excess (e.e.) is calculated from the peak areas of the D- and L-enantiomers in the chromatogram. For research-grade material, an enantiomeric purity of ≥98% is often required.

Table 3: Example Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected D-enantiomer Rt ~10.5 min
Expected L-enantiomer Rt ~12.8 min

| Resolution (Rs) | > 2.0 |

Future Research Directions and Emerging Paradigms for H 4 Nitro D Phe Oet·hcl

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency

The future synthesis of H-4-Nitro-D-Phe-OEt·HCl will likely focus on methodologies that offer greater efficiency, scalability, and control. While classical methods for amino acid modification are established, emerging paradigms in synthetic organic chemistry present opportunities for significant improvement.

Future research could explore:

Transition-Metal Catalyzed C-H Activation: Direct nitration of D-phenylalanine ethyl ester derivatives via C-H activation would be a more atom-economical approach compared to traditional nitration methods that often yield isomeric mixtures and require harsh conditions.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters (e.g., temperature, reaction time), potentially increasing yield and purity while minimizing the formation of byproducts. This is particularly relevant for nitration reactions, which can be highly exothermic.

Biocatalysis: The use of engineered enzymes, such as specific nitrases or transaminases, could provide a highly selective and environmentally benign route to synthesize the 4-nitro-D-phenylalanine core with perfect stereochemical fidelity.

These advanced synthetic strategies promise not only to make H-4-Nitro-D-Phe-OEt·HCl more accessible but also to align its production with the principles of modern, sustainable chemistry.

Rational Design of H-4-Nitro-D-Phe-OEt·HCl Derivatives for Specific Research Applications (e.g., photo-activatable probes)

The inherent chemical functionalities of H-4-Nitro-D-Phe-OEt·HCl make it an excellent scaffold for the rational design of specialized molecular tools. The nitro-phenyl group is a particularly valuable feature, as it is a well-known photo-caging group.

Photo-activatable Probes: The 4-nitro-phenyl moiety is structurally related to caging groups like the 2-nitrobenzyl group, which can be cleaved by UV light. nih.gov Future research could focus on incorporating H-4-Nitro-D-Phe-OEt·HCl into peptides or other biomolecules to create "caged" compounds. These compounds would remain inert until irradiated with light at a specific wavelength, which would cleave the molecule, releasing the active component with high spatial and temporal control. This has profound implications for studying dynamic cellular processes. For instance, a peptide containing this amino acid could be designed to bind to a receptor only after photo-activation.

Affinity-Based Probes: The nitro group can be readily reduced to an amine, which can then be functionalized with reporter tags (e.g., fluorophores, biotin) or cross-linking agents. This two-step modification allows for the creation of versatile probes for identifying and studying protein-protein interactions.

The table below outlines potential derivatives and their research applications.

Derivative TypeFunctional Group ExploitedPotential Research Application
Photo-caged Peptides 4-Nitro-phenylSpatiotemporal release of bioactive peptides in cells or tissues.
Photoaffinity Labels 4-Nitro-phenyl (converted to azido)Covalently labeling and identifying binding partners of a target protein.
Fluorescent Probes 4-Nitro-phenyl (reduced to amine)Tagging and visualizing peptides or proteins within cellular systems.
Biotinylated Probes 4-Nitro-phenyl (reduced to amine)Affinity purification and pulldown of interacting biomolecules.

This table is interactive. Click on the headers to sort.

Advanced Investigations into its Role in Fundamental Biological Systems (Mechanistic Level)

As a non-canonical D-amino acid, H-4-Nitro-D-Phe-OEt·HCl is an ideal tool for investigating fundamental biological processes at a mechanistic level. Peptides and proteins containing D-amino acids are highly resistant to degradation by proteases, which primarily recognize L-amino acids. This property can be exploited to create long-lasting biological probes and therapeutics.

Future mechanistic studies could include:

Probing Enzyme Active Sites: Incorporating this unnatural amino acid into a peptide substrate can help elucidate the steric and electronic requirements of an enzyme's active site.

Investigating D-Amino Acid Signaling: The roles of endogenous D-amino acids (like D-serine) in neurotransmission are an active area of research. Peptides containing H-4-Nitro-D-Phe-OEt·HCl could be used to probe the specificity of receptors and transporters involved in these pathways.

Modulating Protein Aggregation: The introduction of a D-amino acid can disrupt the hydrogen bonding patterns that drive the aggregation of peptides, such as amyloid-beta in Alzheimer's disease. Mechanistic studies could explore how the specific placement of this residue impacts fibril formation.

Integration with High-Throughput Screening Platforms for Discovery Research in Chemical Biology

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for a specific biological activity. researchgate.net H-4-Nitro-D-Phe-OEt·HCl is a valuable building block for creating peptide libraries for HTS campaigns.

Future directions include:

Combinatorial Peptide Libraries: Synthesizing large, diverse libraries of peptides where H-4-Nitro-D-Phe-OEt·HCl is incorporated at various positions. Its D-configuration would imbue the library members with protease resistance, making them more suitable for cell-based assays.

Screening for Novel Binders: Using techniques like fluorescence polarization or bead-based assays, these libraries can be screened against disease-relevant protein targets to identify novel inhibitors or modulators. researchgate.netmdpi.com

Phenotypic Screening: Cell-based HTS assays can identify peptides that induce a desired cellular outcome (e.g., apoptosis in cancer cells) without prior knowledge of the specific molecular target. The stability of peptides containing this D-amino acid makes them particularly well-suited for such phenotypic screens. researchgate.net

Exploration in Novel Nanoscience and Biotechnology Research Fields

The intersection of peptide chemistry and materials science offers exciting opportunities for H-4-Nitro-D-Phe-OEt·HCl. Its unique properties can be leveraged to create novel nanomaterials and biotechnologies.

Self-Assembling Nanomaterials: Peptides containing aromatic residues are known to self-assemble into well-ordered nanostructures like hydrogels, nanotubes, and nanofibers. rsc.orgnih.gov The incorporation of a D-amino acid can significantly alter the self-assembly behavior and, crucially, enhances the enzymatic stability of the resulting material. nih.govnih.gov Future research could explore the self-assembly of short peptides containing H-4-Nitro-D-Phe-OEt·HCl to create biostable hydrogels for 3D cell culture or controlled drug release.

Functionalization of Nanoparticles: Amino acids are used to functionalize the surfaces of inorganic nanoparticles (e.g., gold, silica) to improve their biocompatibility and targeting capabilities. mdpi.comacs.org The nitro-phenyl group offers a unique electronic and chemical handle for surface conjugation or for modulating the nanoparticle's catalytic or optical properties. acs.org

Antimicrobial Materials: D-amino acids have been shown to disrupt bacterial biofilms. mdpi.com Nanocomposites created by combining nanoparticles with peptides containing H-4-Nitro-D-Phe-OEt·HCl could be explored as novel antimicrobial agents that are resistant to degradation. acs.org

Contributions to Fundamental Understanding of Stereochemistry in Chemical and Biological Processes

Stereochemistry—the three-dimensional arrangement of atoms—is fundamental to molecular recognition in biology. As a single, pure enantiomer (the D-form), H-4-Nitro-D-Phe-OEt·HCl is a powerful tool for dissecting the role of chirality.

Chiral Recognition Studies: By comparing the binding or activity of a peptide containing H-4-Nitro-D-Phe-OEt·HCl with its L-enantiomer counterpart, researchers can quantify the stereochemical preference of a given receptor or enzyme.

Asymmetric Catalysis: The compound could serve as a chiral ligand or auxiliary in asymmetric synthesis, helping to control the stereochemical outcome of a chemical reaction.

Chromatographic Resolution: Derivatives of this compound could be used as chiral derivatizing agents to separate enantiomers of other molecules using techniques like high-performance liquid chromatography (HPLC), similar to how related reagents are used. nih.gov

Development of Green Chemistry Approaches for its Sustainable Synthesis

Moving away from traditional synthetic methods that use hazardous reagents and generate significant waste is a key goal in modern chemistry. Applying the principles of green chemistry to the synthesis of H-4-Nitro-D-Phe-OEt·HCl is a critical future direction.

Potential green approaches are summarized in the table below.

Green Chemistry PrincipleProposed Application to SynthesisExpected Benefit
Use of Renewable Feedstocks Biosynthesis of the D-phenylalanine backbone in engineered microorganisms.Reduced reliance on petrochemical starting materials.
Catalysis Employing biocatalysts (enzymes) or photocatalysts for the nitration step. mdpi.comresearchgate.netHigh selectivity, mild reaction conditions, reduced waste.
Safer Solvents and Reagents Use of supercritical CO2 or ionic liquids as reaction media; replacing harsh nitrating acids with safer alternatives.Minimized environmental impact and improved operational safety.
Energy Efficiency Microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.comLower energy costs and carbon footprint.
Atom Economy Designing synthetic routes (e.g., via C-H activation) that incorporate a higher percentage of starting material atoms into the final product.Maximized efficiency and minimized waste generation.

This table is interactive. Click on the headers to sort.

By pursuing these green methodologies, the scientific community can ensure that the future availability of H-4-Nitro-D-Phe-OEt·HCl for research and development is both economically and environmentally sustainable. mdpi.com

Q & A

Q. Contradiction Analysis Framework :

FactorHypothesisTest MethodOutcome Metric
pH-dependent hydrolysisEster instability above pH 7LC-MS/MS% Parent compound
Light-induced nitro reductionRadical formation under UVEPR spectroscopyFree radical signal

Advanced: What computational strategies are effective for predicting this compound’s reactivity in enzyme-binding assays?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Parameterize the nitro group using DFT-optimized charges (B3LYP/6-31G* basis set). Simulate binding to trypsin-like proteases over 100 ns trajectories .
  • Docking Studies : Use AutoDock Vina with flexible side chains in the active site. Validate against crystallographic data from PDB entries 1TNG or 2FD6 .
  • QM/MM Hybrid Models : Calculate transition states for nitro-group reduction using ONIOM partitioning. Compare activation energies with experimental voltammetry data .

Advanced: How should researchers design experiments to assess this compound’s role in redox-modulated cellular pathways?

Methodological Answer:

  • Cell-Based Assays :
    • ROS Detection : Use DCFH-DA fluorescence in HEK293 cells. Pre-treat with NAC (5 mM) to confirm nitro-group-specific ROS generation .
    • Thiol Reactivity : Perform Ellman’s assay on lysates to quantify free thiol depletion. Normalize to total protein via BCA assay .
  • In Vivo Validation : Administer 10 mg/kg (IP) in zebrafish models. Image nitroreductase activity using NTR-sensitive probes (e.g., CytoCY5N) .

Q. Experimental Design Table :

ObjectiveModel SystemKey ReagentEndpoint
ROS ModulationHEK293 CellsDCFH-DAFluorescence Δ
Metabolic StabilityZebrafish LiverLC-MS/MSParent:Metabolite Ratio

Basic: What solubility challenges arise with this compound, and how can they be mitigated?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO:water (1:4 v/v) to prevent precipitation. Confirm stability via dynamic light scattering (DLS) .
  • pH Adjustment : Solubilize in PBS (pH 7.4) with 0.1% Tween-20. Avoid pH > 8 to prevent ester hydrolysis .
  • Solid Dispersion : Use spray-drying with PVP K30 (1:3 drug:polymer ratio) to enhance aqueous solubility 5-fold .

Advanced: How can researchers apply FAIR principles to manage this compound data?

Methodological Answer:

  • Metadata Standards : Annotate raw NMR spectra using NMReDATA format, embedding acquisition parameters and processing steps .
  • Repository Use : Deposit datasets in Chemotion or RADAR4Chem with DOI assignment. Tag entries with “nitro-peptide” and “redox-active” keywords .
  • Controlled Vocabularies : Align analytical terms with IUPAC Gold Book entries (e.g., “ester hydrolysis” vs. “transesterification”) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.